molecular formula C8H5BrN2O B1376333 5-(5-Bromopyridin-3-YL)oxazole CAS No. 1256819-32-5

5-(5-Bromopyridin-3-YL)oxazole

Cat. No.: B1376333
CAS No.: 1256819-32-5
M. Wt: 225.04 g/mol
InChI Key: BTGMFLJMMTYKKI-UHFFFAOYSA-N
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Description

5-(5-Bromopyridin-3-yl)oxazole (CAS 1256819-32-5) is a high-purity chemical compound supplied for research applications. With the molecular formula C8H5BrN2O and a molecular weight of 225.045 g/mol . This compound features a bromopyridine moiety linked to an oxazole ring, a privileged structure in medicinal chemistry. The bromine atom at the 5-position of the pyridine ring makes this compound a versatile and valuable synthetic intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the exploration of diverse chemical space . Oxazoles are five-membered heterocyclic rings known for their presence in biologically active molecules and natural products, often contributing to metabolic stability and influencing pharmacokinetic properties . The integration of these two heterocyclic systems makes this compound a particularly useful scaffold in drug discovery for developing potential therapeutic agents. As such, its primary research applications include use as a key building block in organic synthesis and medicinal chemistry efforts, particularly in the construction of more complex molecules for pharmaceutical research and the development of novel bioactive compounds . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care; refer to the Safety Data Sheet for proper handling instructions. Hazard Statements: H302 - Harmful if swallowed. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(5-bromopyridin-3-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5BrN2O/c9-7-1-6(2-10-3-7)8-4-11-5-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGMFLJMMTYKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306489
Record name 3-Bromo-5-(5-oxazolyl)pyridine
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Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256819-32-5
Record name 3-Bromo-5-(5-oxazolyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256819-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(5-oxazolyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-(5-Bromopyridin-3-YL)oxazole: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(5-Bromopyridin-3-YL)oxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic chemistry and spectroscopic analysis, this document delves into the molecule's chemical properties and provides a detailed methodology for its structural elucidation. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic entities.

Introduction: The Significance of the Pyridyl-Oxazole Scaffold

Heterocyclic compounds, molecules containing cyclic structures with at least one atom other than carbon within the ring, are foundational to the development of a vast array of pharmaceuticals and functional materials. The pyridyl-oxazole scaffold, which combines the structural features of both pyridine and oxazole rings, represents a privileged motif in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and provides a site for potential metabolic transformations, while the oxazole ring offers a stable, aromatic core that can be readily functionalized. The presence of a bromine atom on the pyridine ring of this compound introduces a valuable synthetic handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.

Core Chemical Properties

While extensive experimental data for this compound is not widely available in public literature, its fundamental chemical properties can be reliably predicted or are available from commercial suppliers. These properties are essential for its handling, characterization, and application in synthetic protocols.

PropertyValueSource
Chemical Formula C₈H₅BrN₂O[1][2]
Molecular Weight 225.04 g/mol [1][2]
CAS Number 1256819-32-5[1][2]
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General knowledge of heterocyclic compounds
Purity Commercially available up to 97%[2]

Synthesis Strategies: A Conceptual Overview

The synthesis of pyridyl-oxazole derivatives can be achieved through various established synthetic routes. One of the most common and versatile methods is the Van Leusen oxazole synthesis.[1] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) to form the oxazole ring. For the synthesis of this compound, a plausible synthetic pathway would involve the use of 5-bromonicotinaldehyde as the starting material.

Experimental Workflow: Conceptual Van Leusen Synthesis

Van Leusen Synthesis Start 5-Bromonicotinaldehyde Intermediate Intermediate Adduct Start->Intermediate Reaction Reagent Tosylmethyl isocyanide (TosMIC) Base (e.g., K2CO3) Methanol Product This compound Intermediate->Product Cyclization & Dehydration

Caption: Conceptual workflow for the Van Leusen synthesis of this compound.

Structure Elucidation: A Multi-Technique Approach

The unambiguous determination of the structure of this compound relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

4.1.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to show distinct signals for the aromatic protons.

  • Oxazole Protons: The oxazole ring has two protons. The proton at the C2 position will likely appear as a singlet in the downfield region (δ 8.0-8.5 ppm) due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The proton at the C4 position is also expected to be a singlet, typically appearing slightly more upfield (δ 7.5-8.0 ppm).

  • Pyridine Protons: The brominated pyridine ring has three protons. Due to the substitution pattern, they will appear as distinct signals, likely multiplets or broad singlets, in the aromatic region (δ 7.5-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the bromo and oxazolyl substituents.

4.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by showing signals for all eight carbon atoms in the molecule.

  • Oxazole Carbons: The carbon atoms of the oxazole ring are expected to resonate in the range of δ 120-160 ppm. The C2 carbon, being between two heteroatoms, will be the most downfield.

  • Pyridine Carbons: The carbons of the pyridine ring will also appear in the aromatic region (δ 120-150 ppm). The carbon atom attached to the bromine (C5 of pyridine) will have its chemical shift influenced by the halogen's electronic effects.

Experimental Protocol: Acquiring and Interpreting NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters should be used.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule. 2D NMR experiments, such as COSY and HSQC, can be employed for unambiguous assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

4.2.1. Expected Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for oxazoles can involve the loss of CO, HCN, or cleavage of the bond between the two rings.[3]

Logical Framework for Spectroscopic Analysis

Structure_Elucidation cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy H_NMR ¹H NMR (Proton Environment) Structure Confirmed Structure of This compound H_NMR->Structure C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure TwoD_NMR 2D NMR (COSY, HSQC) (Connectivity) TwoD_NMR->Structure EI_MS EI-MS (Molecular Weight & Isotopic Pattern) EI_MS->Structure HRMS HRMS (Exact Mass & Formula) HRMS->Structure IR FT-IR (Functional Groups) IR->Structure

Caption: A multi-technique approach to the structural elucidation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H and C=C/C=N stretching vibrations.

  • Aromatic C-H stretch: Typically observed above 3000 cm⁻¹.

  • C=C and C=N stretching: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine and oxazole rings.

  • C-O-C stretching: A strong band in the 1250-1050 cm⁻¹ region, indicative of the ether-like linkage within the oxazole ring.

  • C-Br stretch: A weaker band in the lower frequency region (typically below 800 cm⁻¹).

Conclusion and Future Outlook

This compound is a valuable heterocyclic building block with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its key chemical properties and a detailed, predictive framework for its structural elucidation using modern spectroscopic techniques. The synthetic versatility offered by the bromine substituent allows for the generation of diverse libraries of compounds for biological screening. Further research into the synthesis of new derivatives and the exploration of their pharmacological activities is a promising avenue for future investigations. As new data becomes available, a more detailed experimental profile of this compound will undoubtedly emerge, further solidifying its role in the advancement of chemical and pharmaceutical sciences.

References

An In-Depth Technical Guide to the Synthesis of 5-(5-Bromopyridin-3-yl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for 5-(5-Bromopyridin-3-yl)oxazole, a heterocyclic compound of interest to researchers and professionals in drug development. The document details the primary synthetic route, starting materials, reaction mechanisms, and experimental protocols, ensuring scientific integrity and providing actionable insights for laboratory application.

Introduction and Strategic Overview

This compound is a disubstituted heteroaromatic compound featuring both a pyridine and an oxazole ring. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The synthesis of this target molecule is most effectively achieved through a convergent strategy, primarily employing the Van Leusen oxazole synthesis. This well-established reaction provides a reliable method for the formation of the 5-substituted oxazole ring.

The overall synthetic strategy involves two key stages:

  • Synthesis of the Aldehyde Precursor: Preparation of 5-bromopyridine-3-carbaldehyde.

  • Oxazole Ring Formation: The Van Leusen reaction between 5-bromopyridine-3-carbaldehyde and tosylmethyl isocyanide (TosMIC).

This guide will elaborate on each of these stages, providing both the theoretical underpinnings and practical experimental details.

Synthesis of the Key Precursor: 5-Bromopyridine-3-carbaldehyde

The critical starting material for the synthesis of the target oxazole is 5-bromopyridine-3-carbaldehyde. A robust method for its preparation involves a Grignard reaction with 3,5-dibromopyridine, followed by formylation using N,N-dimethylformamide (DMF).

Mechanistic Rationale

The synthesis commences with the chemoselective formation of a Grignard reagent at one of the bromine-substituted positions of 3,5-dibromopyridine. The choice of Grignard reagent and reaction conditions is crucial to favor mono-addition. The resulting pyridylmagnesium halide is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF. The subsequent acidic workup hydrolyzes the intermediate to yield the desired aldehyde. The use of a Grignard reaction is a classic and effective method for carbon-carbon bond formation and functionalization of aromatic halides.[1]

Experimental Protocol: Synthesis of 5-Bromopyridine-3-carbaldehyde
  • Materials:

    • 3,5-Dibromopyridine

    • Magnesium turnings

    • Isopropylmagnesium chloride (or other suitable Grignard reagent)

    • N,N-Dimethylformamide (DMF)

    • Anhydrous Tetrahydrofuran (THF)

    • Hydrochloric acid (for workup)

    • Ethyl acetate

    • Petroleum ether

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

    • Add a solution of 3,5-dibromopyridine in anhydrous THF to the magnesium turnings. To initiate the reaction, a small amount of a Grignard reagent such as isopropylmagnesium chloride can be added.

    • Once the Grignard formation is initiated (indicated by a gentle reflux and disappearance of the magnesium), the remaining 3,5-dibromopyridine solution is added dropwise, maintaining a gentle reflux.

    • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

    • The reaction mixture is then cooled in an ice bath, and a solution of anhydrous DMF in THF is added dropwise, keeping the temperature below 10 °C.

    • After the addition of DMF, the reaction is allowed to warm to room temperature and stirred for several hours.

    • The reaction is quenched by the slow addition of aqueous hydrochloric acid.

    • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash chromatography or recrystallization from a mixture of petroleum ether and ethyl acetate to yield 5-bromopyridine-3-carbaldehyde.

Core Synthesis: The Van Leusen Oxazole Synthesis

The cornerstone of this synthetic pathway is the Van Leusen oxazole synthesis, a powerful and versatile method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][3]

Mechanistic Insights

The Van Leusen reaction proceeds through a well-defined mechanism:[2][3]

  • Deprotonation of TosMIC: A base, typically potassium carbonate, deprotonates the acidic α-carbon of TosMIC to form a nucleophilic carbanion.

  • Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of 5-bromopyridine-3-carbaldehyde.

  • Intramolecular Cyclization: The resulting alkoxide undergoes a 5-endo-dig cyclization to form an oxazoline intermediate.

  • Elimination: The base facilitates the elimination of the tosyl group (p-toluenesulfinic acid), leading to the formation of the aromatic oxazole ring.

The unique reactivity of TosMIC, which possesses an acidic proton, a good leaving group (tosyl), and an isocyanide group, drives this efficient transformation.[4]

Diagram of the Van Leusen Oxazole Synthesis Mechanism:

van_leusen_mechanism cluster_step1 1. Deprotonation of TosMIC cluster_step2 2. Nucleophilic Attack cluster_step3 3. Intramolecular Cyclization cluster_step4 4. Elimination TosMIC Tos-CH₂-N≡C TosMIC_anion Tos-CH⁻-N≡C TosMIC->TosMIC_anion + Base⁻ Base Base TosMIC_anion2 Tos-CH⁻-N≡C Aldehyde R-CHO (5-Bromopyridin-3-carbaldehyde) Intermediate1 R-CH(O⁻)-CH(Tos)-N≡C Aldehyde->Intermediate1 + TosMIC Anion Intermediate1_2 R-CH(O⁻)-CH(Tos)-N≡C Oxazoline Oxazoline Intermediate Intermediate1_2->Oxazoline Oxazoline2 Oxazoline Intermediate Product This compound Oxazoline2->Product - Tos-H - Base Base2 Base

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Protocol: Synthesis of this compound
  • Materials:

    • 5-Bromopyridine-3-carbaldehyde

    • Tosylmethyl isocyanide (TosMIC)

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

    • Ethyl acetate

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromopyridine-3-carbaldehyde (1.0 eq) and tosylmethyl isocyanide (1.1 eq) in methanol.

    • Add potassium carbonate (2.0 eq) to the solution.

    • Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • To the residue, add water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.

Data Summary and Characterization

The following tables summarize the key reactants and expected characterization data for the final product.

Table 1: Key Reactants and Reagents

CompoundRoleMolecular FormulaMolecular Weight ( g/mol )
3,5-DibromopyridineStarting MaterialC₅H₃Br₂N236.89
MagnesiumGrignard ReagentMg24.31
N,N-Dimethylformamide (DMF)Formylating AgentC₃H₇NO73.09
5-Bromopyridine-3-carbaldehydeAldehyde PrecursorC₆H₄BrNO186.01
Tosylmethyl isocyanide (TosMIC)Oxazole PrecursorC₉H₉NO₂S195.24
Potassium CarbonateBaseK₂CO₃138.21
This compoundFinal ProductC₈H₅BrN₂O225.04

Table 2: Characterization Data for this compound

PropertyExpected Value
Appearance Off-white to pale yellow solid
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol
¹H NMR Peaks corresponding to the protons on the pyridine and oxazole rings are expected.
¹³C NMR Resonances for the carbon atoms of both heterocyclic rings are expected.
Mass Spec (MS) A molecular ion peak corresponding to the molecular weight should be observed.

Note: Specific NMR chemical shifts and coupling constants would need to be determined experimentally and compared with literature values for confirmation of the structure.

Conclusion

This technical guide outlines a reliable and well-precedented synthetic pathway for this compound. The two-stage process, involving a Grignard reaction to form the key aldehyde precursor followed by a Van Leusen oxazole synthesis, provides an efficient route to the target molecule. The detailed mechanistic explanations and experimental protocols offer a solid foundation for researchers to successfully synthesize this compound in a laboratory setting. Adherence to standard laboratory safety practices and techniques for anhydrous reactions is paramount for the successful execution of these procedures.

References

Spectroscopic Ccharacterization of 5-(5-Bromopyridin-3-yl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, molecules incorporating both pyridine and oxazole rings are of significant interest due to their prevalence in biologically active compounds and functional materials. 5-(5-Bromopyridin-3-yl)oxazole (CAS No: 1256819-32-5, Molecular Formula: C₈H₅BrN₂O, Molecular Weight: 225.04 g/mol ) is a noteworthy example, combining the electron-withdrawing nature of the bromopyridine moiety with the versatile chemical properties of the oxazole ring. Accurate structural elucidation and purity assessment are paramount for any application of this compound, necessitating a thorough spectroscopic analysis.

This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific molecule are not widely published, this guide will leverage established principles of spectroscopy and data from analogous structures to predict and interpret its spectral characteristics. This approach not only offers a robust framework for the analysis of this particular compound but also serves as a methodological template for the characterization of other novel heterocyclic systems.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, dictates its unique spectroscopic fingerprint. The molecule consists of a pyridine ring substituted with a bromine atom at the 5-position and an oxazole ring at the 3-position. The oxazole ring is attached via its 5-position. This arrangement of aromatic and heteroaromatic rings, along with the presence of nitrogen, oxygen, and bromine atoms, gives rise to characteristic signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of aromatic protons (typically 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine and oxazole rings. The chemical shifts are influenced by the electronegativity of the heteroatoms and the anisotropic effects of the aromatic rings.

Table 1: Predicted ¹H NMR Data for this compound

Proton LabelPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2'~ 8.8 - 9.0d~ 2.0Deshielded by adjacent nitrogen and bromine.
H-4'~ 8.2 - 8.4t~ 2.0Coupled to H-2' and H-6'.
H-6'~ 8.6 - 8.8d~ 2.0Deshielded by adjacent nitrogen.
H-2~ 7.9 - 8.1s-Characteristic chemical shift for the C2-proton of an oxazole ring.
H-4~ 7.3 - 7.5s-Characteristic chemical shift for the C4-proton of an oxazole ring.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon LabelPredicted Chemical Shift (ppm)Rationale
C-2'~ 150 - 152Attached to nitrogen.
C-3'~ 132 - 134Point of attachment to the oxazole ring.
C-4'~ 138 - 140Influenced by adjacent nitrogen and bromine.
C-5'~ 118 - 120Attached to bromine.
C-6'~ 147 - 149Attached to nitrogen.
C-2~ 151 - 153O-C=N carbon of the oxazole ring.
C-4~ 122 - 124C-H carbon of the oxazole ring.
C-5~ 158 - 160Point of attachment to the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin disk.

  • Instrumentation: Record the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-O bonds within the aromatic and heteroaromatic rings.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchingAromatic C-H
1600 - 1450C=C and C=N stretchingPyridine and Oxazole rings
1300 - 1000C-O stretchingOxazole ring
800 - 600C-Br stretchingBromopyridine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural information.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, often leading to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds and typically results in a prominent molecular ion peak.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

Predicted Mass Spectrum

The mass spectrum will show the molecular ion peak and various fragment ions. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments (approximately equal intensity for M and M+2 peaks).

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonRationale
225/227[M]⁺Molecular ion peak, showing the isotopic pattern of bromine.
197/199[M - CO]⁺Loss of carbon monoxide from the oxazole ring.
146[M - Br]⁺Loss of the bromine atom.
118[M - Br - CO]⁺Subsequent loss of carbon monoxide after bromine loss.
78[C₅H₄N]⁺Pyridine ring fragment.
69[C₃H₃NO]⁺Oxazole ring fragment.

Visualization of Spectroscopic Workflow and Structural Correlations

The following diagrams illustrate the general workflow for the spectroscopic analysis and the key structural features that give rise to the predicted spectral data.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Caption: Key structural features of this compound and their predicted spectroscopic correlations. (Note: The image in the DOT script is a placeholder and would need to be replaced with an actual chemical structure image for rendering).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This guide is intended to be a valuable resource for researchers in the fields of medicinal chemistry and materials science, aiding in the synthesis, purification, and characterization of this and other related heterocyclic compounds. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the structural assignment.

The Ascendant Role of the 5-(Pyridin-3-yl)oxazole Scaffold: A Preliminary Structure-Activity Relationship Analysis for Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of pyridine and oxazole heterocycles within a single molecular framework presents a compelling starting point for the discovery of novel therapeutic agents. The pyridine ring is a ubiquitous scaffold in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] Similarly, the oxazole moiety is a key pharmacophore in numerous biologically active compounds, contributing to a diverse range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] This technical guide provides a preliminary structure-activity relationship (SAR) analysis of the "5-(5-Bromopyridin-3-YL)oxazole" core. While direct biological data for this specific entity is not extensively available in the public domain, this document leverages SAR insights from structurally related motifs to propose a rational exploration strategy for developing novel drug candidates. We will dissect the core structure, identify key modification points, and outline detailed synthetic and biological evaluation protocols to guide researchers in unlocking the therapeutic potential of this promising scaffold.

Introduction: The Strategic Value of the Pyridinyl-Oxazole Heterocyclic System

The strategic combination of a pyridine and an oxazole ring offers a rich tapestry of physicochemical properties conducive to drug-likeness. The pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction for target engagement, while also influencing the molecule's overall polarity and solubility. The 3,5-disubstitution pattern on the pyridine ring provides a defined vector for substituents to probe distinct regions of a biological target's binding pocket.[5] The oxazole ring, a five-membered heterocycle, is relatively metabolically stable and serves as a rigid linker, properly orienting the appended functionalities.[4]

The bromine atom at the 5-position of the pyridine ring in our core molecule, This compound , is of particular strategic importance. It serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Negishi couplings.[6][7] This allows for the systematic and efficient introduction of diverse substituents to probe the SAR landscape.

This guide will therefore focus on a rational, multi-pronged approach to the preliminary SAR exploration of the This compound scaffold, with a primary focus on identifying novel anticancer and antimicrobial agents, given the established precedence for these activities in related heterocyclic systems.[8][9]

Deconstruction of the Core Scaffold and Proposed SAR Exploration Strategy

The preliminary SAR analysis of This compound will be systematically explored by dissecting the molecule into three key regions and proposing targeted modifications for each.

Diagram 1: Key Regions for SAR Modification

SAR_Regions cluster_pyridine Region A: Pyridine Ring cluster_oxazole Region B: Oxazole Ring cluster_linker Region C: Linker and Unexplored Positions COMPOUND This compound Pyridine Pyridine Core Oxazole Oxazole Core Linker C3-C5' Linkage Bromine Bromine at C5 Pyridine->Bromine Modification Point Oxazole_Subs Oxazole C2, C4 Positions Oxazole->Oxazole_Subs Potential Substitution

Caption: Key regions of the this compound scaffold for SAR exploration.

Region A: The 5-Substituted Pyridine Ring

The primary focus of our initial SAR exploration will be the modification of the 5-position of the pyridine ring, currently occupied by a bromine atom. This position is ripe for diversification to probe for interactions within a putative binding pocket.

Rationale: The bromine atom itself may contribute to activity through halogen bonding, but its true value lies in its synthetic utility. By replacing the bromine with a variety of aryl, heteroaryl, and alkyl groups, we can systematically explore the impact of size, electronics, and hydrogen bonding potential on biological activity. SAR studies of other kinase inhibitors have shown that substitutions at analogous positions can significantly impact potency and selectivity.[8][10]

Proposed Modifications:

  • Aryl and Heteroaryl Substitutions: Introduction of a range of substituted phenyl rings (e.g., with methoxy, chloro, fluoro, cyano, and trifluoromethyl groups) to explore electronic and steric effects. Additionally, the introduction of other heteroaromatic rings (e.g., thiophene, furan, pyrazole, and other pyridines) can introduce new hydrogen bond donors and acceptors.

  • Bioisosteric Replacements for Bromine: While serving as a synthetic handle, it is also prudent to explore direct bioisosteric replacements for the bromine atom to modulate physicochemical properties.[11][12] Proposed bioisosteres include -CF3, -CN, and -S(O)2CH3.

  • Alkyl and Cycloalkyl Groups: Introduction of small alkyl and cycloalkyl groups can probe for lipophilic pockets in the target binding site.

Synthetic Approach: The primary synthetic routes for modifying this position will be palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction of This compound with a variety of commercially available or readily synthesized boronic acids or esters.[6][13]

  • Negishi Coupling: For substrates where the corresponding boronic acid is unstable or difficult to access, the Negishi coupling with organozinc reagents offers a powerful alternative.[7][14]

Region B: The Oxazole Core

The oxazole ring itself is a critical pharmacophoric element. While our initial focus will be on maintaining this core, future exploration could involve its replacement with other five-membered heterocycles to assess the importance of the oxygen and nitrogen atom placement.

Rationale: The oxazole ring provides a specific geometry and electronic distribution. Replacing it with bioisosteres such as isoxazole, thiazole, or pyrazole can help determine the necessity of the 1,3-arrangement of the oxygen and nitrogen atoms for biological activity.

Proposed Modifications (Second Generation Library):

  • Isoxazole Analogues: To investigate the impact of altering the heteroatom positions.

  • Thiazole Analogues: To probe the effect of replacing the ring oxygen with a sulfur atom, which can alter electronic properties and potential metabolic pathways.

  • Pyrazole Analogues: To introduce a hydrogen bond donor at the 1-position of the ring.

Region C: Linker and Unexplored Positions

The linkage between the pyridine and oxazole rings at the 3- and 5'-positions, respectively, is fixed in our core scaffold. However, the C2 and C4 positions of the oxazole ring are unsubstituted and represent opportunities for further modification.

Rationale: Substituents on the oxazole ring can project into different regions of a binding pocket compared to those on the pyridine ring. This allows for a more comprehensive exploration of the target's topology.

Proposed Modifications:

  • Small Alkyl or Aryl Groups at C2 or C4: Introduction of methyl, ethyl, or phenyl groups at these positions can be achieved through modified synthetic routes, for example, by using different starting materials in a van Leusen-type oxazole synthesis.[15][16]

Experimental Protocols

General Synthetic Workflow

The proposed synthetic strategy will begin with the synthesis of the core This compound scaffold, followed by diversification at the 5-position of the pyridine ring.

Diagram 2: General Synthetic Workflow

Synthetic_Workflow Start 5-Bromonicotinaldehyde Step1 Van Leusen Oxazole Synthesis (TosMIC, K2CO3, MeOH) Start->Step1 Core This compound Step1->Core Step2 Pd-Catalyzed Cross-Coupling (Suzuki or Negishi) Core->Step2 Library Diverse Library of Analogues Step2->Library

Caption: Proposed synthetic workflow for generating a library of analogues.

Protocol 3.1.1: Synthesis of this compound (Core Scaffold)

This protocol is based on the well-established van Leusen oxazole synthesis.[15][16]

  • To a solution of 5-bromonicotinaldehyde (1.0 eq) in anhydrous methanol, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq).

  • Add potassium carbonate (K2CO3) (2.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford This compound .

Protocol 3.1.2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for the diversification of the core scaffold.[6][13]

  • In a reaction vessel, combine This compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or preparative HPLC.

Biological Evaluation Workflow

A tiered screening approach is recommended to efficiently identify promising compounds.

Diagram 3: Biological Evaluation Workflow

Biological_Workflow Library Synthesized Compound Library Primary_Screening Primary Screening (e.g., Antiproliferative Assay - NCI-60 Panel; Antimicrobial Assay - MIC determination) Library->Primary_Screening Hit_Identification Hit Identification (Compounds showing significant activity) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Kinase Inhibition Assays; Mechanism of Action Studies) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (Further SAR studies) Secondary_Screening->Lead_Optimization

Caption: A tiered workflow for the biological evaluation of synthesized compounds.

Protocol 3.2.1: Primary Antiproliferative Screening

It is recommended to submit promising and structurally diverse compounds to the National Cancer Institute's NCI-60 human tumor cell line screen. This will provide initial data on the antiproliferative activity against a broad panel of cancer cell lines and can offer early insights into potential mechanisms of action.[17]

Protocol 3.2.2: Primary Antimicrobial Screening

The synthesized compounds should be screened for their minimum inhibitory concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Standard broth microdilution methods should be employed.

Data Presentation and Interpretation

To facilitate the SAR analysis, all biological data should be compiled into a structured table.

Table 1: Proposed Data Structure for SAR Analysis

Compound IDR (Substitution at Pyridine C5)Antiproliferative Activity (GI50, µM) - Representative Cell LineAntimicrobial Activity (MIC, µg/mL) - Representative Strain
Core -BrTBDTBD
A1 -PhenylTBDTBD
A2 -4-MethoxyphenylTBDTBD
A3 -4-ChlorophenylTBDTBD
A4 -Thiophen-2-ylTBDTBD
... .........

TBD: To Be Determined

By systematically analyzing the data in this table, initial SAR trends can be established. For example, the electronic nature of the substituent on an appended phenyl ring (electron-donating vs. electron-withdrawing) can be correlated with antiproliferative activity. Similarly, the size and shape of the substituent can be correlated with antimicrobial potency.

Conclusion and Future Directions

The This compound scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide has outlined a rational and systematic approach to a preliminary SAR investigation, leveraging the synthetic tractability of the core structure. By focusing on modifications at the 5-position of the pyridine ring and, in subsequent generations, exploring substitutions on the oxazole ring and bioisosteric replacements of the core heterocycles, a comprehensive understanding of the SAR for this scaffold can be achieved. The proposed synthetic and biological evaluation workflows provide a clear roadmap for researchers to efficiently navigate the early stages of drug discovery with this versatile molecular framework. The insights gained from this preliminary analysis will be instrumental in guiding the design of more potent and selective drug candidates.

References

Introduction: The Strategic Value of 5-(5-Bromopyridin-3-yl)oxazole in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Purity Standards of 5-(5-Bromopyridin-3-YL)oxazole

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

In the landscape of medicinal chemistry and drug discovery, heterocyclic building blocks are the foundational grammar of molecular design. Among these, This compound has emerged as a key intermediate. Its unique topology, combining a halogenated pyridine ring with an oxazole moiety, presents multiple reaction handles for diversification, making it a valuable scaffold for constructing complex molecular architectures. The bromine atom serves as a versatile anchor for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitrogen atoms in the pyridine and oxazole rings offer sites for hydrogen bonding and metallo-coordination.

This guide provides a comprehensive technical overview of this compound, focusing on the critical aspects of procurement, purity standards, and in-house quality control (QC) verification. For scientists whose work depends on the molecular integrity of their starting materials, understanding these factors is not merely procedural—it is fundamental to ensuring experimental reproducibility, accelerating discovery, and maintaining the integrity of the entire research and development pipeline.

Compound Identification:

  • IUPAC Name: this compound

  • CAS Number: 1256819-32-5[1][2]

  • Molecular Formula: C₈H₅BrN₂O[1][2]

  • Molecular Weight: 225.04 g/mol [2]

Part 1: Commercial Availability and Procurement Strategy

This compound is classified as a research and development chemical. It is not intended for direct medical or consumer use but is available through a global network of specialized chemical suppliers.[1][3] Procurement for research purposes is straightforward, but a discerning approach is necessary to ensure material quality.

Representative Commercial Suppliers

The following table summarizes typical offerings for this compound from various vendors. This is for illustrative purposes and does not constitute an endorsement. Researchers should always conduct their own supplier qualification.

SupplierCAS NumberTypical PurityNotes
CP Lab Safety1256819-32-597%Sold in gram quantities for professional laboratory use.[1]
BIOFOUNT1256819-32-5Not specifiedOffers supporting documentation like NMR, HPLC, and MSDS for download.[2]
Fluorochem1256819-32-5≥95%Available in 1g and 5g quantities.[4]

Procurement Insight: When sourcing this intermediate, the primary objective is to acquire material with a well-documented quality profile. Always request a batch-specific Certificate of Analysis (CoA) from the supplier. A comprehensive CoA is the first line of defense against downstream experimental failure. For critical applications, requesting the actual analytical data (e.g., HPLC chromatograms, NMR spectra) is a reasonable and recommended step.

Part 2: Purity Standards and Impurity Profiling

The quality of a pharmaceutical intermediate is a direct predictor of the success of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API).[5] For this compound, commercial purities typically range from ≥95% to >97%.[1][4] While this is acceptable for many discovery applications, understanding the nature of the remaining 3-5% is critical.

Impurities often originate from the synthetic route. A common method for constructing 5-substituted oxazoles is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with Tosyl-methyl isocyanide (TosMIC).[6]

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual 5-bromonicotinaldehyde or TosMIC.

  • Side-Products: Isomers or products from incomplete cyclization.

  • Reagents/Catalysts: Traces of bases (e.g., K₂CO₃) or catalysts used in the synthesis.

Typical Certificate of Analysis (CoA) Specifications

A reliable supplier will provide a CoA with, at minimum, the following specifications. This framework aligns with global quality standards for pharmaceutical intermediates.[7]

ParameterSpecificationMethodRationale
Appearance White to Off-White SolidVisualProvides a basic check for gross contamination or degradation.
Identity Conforms to structure¹H NMR, ¹³C NMRConfirms the molecular structure is correct.
Purity ≥95.0% (typically >97%)HPLCQuantifies the main component relative to detectable impurities.
Mass Identity Conforms to molecular weightMass Spectrometry (MS)Confirms the molecular weight and, ideally, the characteristic bromine isotopic pattern.

Part 3: A Self-Validating System for In-House Quality Control

Trust in a supplier's CoA is important, but verification is paramount. Establishing a routine, in-house QC workflow for critical starting materials is a best practice that mitigates risk and ensures data integrity. This process acts as a self-validating system, confirming that the material is suitable for its intended use before significant resources are invested.[8]

Mandatory Visualization: Incoming Material QC Workflow

The following diagram outlines a robust and logical workflow for the qualification of a newly received batch of this compound.

QC_Workflow cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision A Material Receipt (Batch #, Supplier CoA) B Visual Inspection (Color, Form) A->B C Solubility Check (DMSO, DCM, MeOH) B->C D LC-MS Analysis C->D E HPLC-UV Purity Assay D->E F ¹H NMR Structural ID E->F G Data Review: Compare vs. CoA & Ref. F->G H ACCEPT Release to Inventory G->H Pass I REJECT Contact Supplier G->I Fail

References

"5-(5-Bromopyridin-3-YL)oxazole" safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-(5-Bromopyridin-3-YL)oxazole

Introduction

This compound (CAS No. 1256819-32-5) is a heterocyclic compound incorporating both a bromopyridine and an oxazole moiety.[1][2][3] Such structures are of significant interest to researchers in medicinal chemistry and drug development, often serving as key building blocks or scaffolds in the synthesis of novel therapeutic agents.[4] The presence of the brominated pyridine ring and the oxazole ring suggests specific chemical reactivity and dictates the necessary precautions for its handling.

This guide provides a comprehensive overview of the safety protocols and handling precautions for this compound. It is crucial to note that a specific, verified Safety Data Sheet (SDS) for this exact compound is not widely available. Therefore, the following information has been synthesized by expert analysis of structurally analogous compounds, including 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine, 3-Bromopyridine, and Oxazole.[5][6][7] This approach allows for a robust, precautionary framework grounded in established chemical safety principles.

Hazard Identification and Risk Profile

Based on the analysis of its constituent chemical motifs, this compound is anticipated to present several health hazards upon exposure. The primary risks are associated with irritation to the skin, eyes, and respiratory system.

GHS Classification (Inferred)

The hazard profile is extrapolated from closely related chemical structures.[5][7][8]

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin IrritationCategory 2GHS07Warning H315: Causes skin irritation.[5]
Eye IrritationCategory 2AGHS07Warning H319: Causes serious eye irritation.[5]
Specific Target Organ Toxicity (Single Exposure)Category 3GHS07Warning H335: May cause respiratory irritation.[5]
Acute Toxicity, Oral (Potential)Category 4GHS07Warning H302: Harmful if swallowed.
Flammability (Potential)Category 2/3GHS02Danger/Warning H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.[6][7]
  • Causality: The bromopyridine moiety is a known irritant, contributing to the skin, eye, and respiratory hazards.[6][9] Oxazole itself is classified as a flammable liquid and can cause serious eye damage.[7][8][10] The combination of these structural features necessitates a cautious approach, assuming all these potential hazards are present.

Comprehensive Protocols for Safe Handling and Storage

Adherence to rigorous laboratory protocols is essential to mitigate the risks associated with handling this compound.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][11]

  • Ventilation: The laboratory should be well-ventilated, with systems in place to ensure air quality is maintained.[5]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5][11]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory for providing a reliable barrier against exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.[3][5][6]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[3][5][6]Prevents direct skin contact, which can lead to irritation. Gloves should be inspected before use and changed immediately if contaminated.
Protective Clothing A flame-resistant lab coat, long pants, and closed-toe shoes.[3][5][6]Provides a barrier against accidental spills and minimizes skin exposure.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working outside a fume hood or if aerosolization is likely.[11]Protects against inhalation, which may cause respiratory tract irritation.
Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace within the fume hood of any unnecessary items.

  • Aliquotting: Use spark-proof tools for transferring the solid material to minimize ignition risk, given the potential flammability of related compounds.[12]

  • Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After use, ensure the container is tightly sealed.[5][6] Thoroughly wash hands and any exposed skin with soap and water.[5][6]

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent. Contaminated disposable materials should be placed in a designated hazardous waste container.

Storage Requirements

Proper storage is critical for maintaining the compound's integrity and ensuring safety.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][11] Some suppliers recommend long-term storage at -20°C.[3]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, heat, sparks, and open flames.[6][11][12]

  • Location: Store in a designated area for hazardous chemicals, away from general laboratory traffic.

Emergency Response and First Aid

A clear and practiced emergency plan is crucial for effectively managing accidental exposures or spills.

First Aid Measures
Exposure RouteProtocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][13]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5][13]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][13]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[13]
Spill and Leak Management
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[14][15]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

  • Clean: Decontaminate the spill area thoroughly.

  • Report: Report the incident to the appropriate laboratory safety personnel.

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Containers: Dispose of contents and container in an approved waste disposal plant.[5] Do not dispose of it in standard laboratory trash or down the drain.[5][12]

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

Visualization of Safety Workflows

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Weigh/Transfer Compound in Fume Hood prep3->handle1 handle2 Prepare Solution handle1->handle2 clean1 Tightly Seal Container handle2->clean1 clean2 Decontaminate Workspace & Equipment clean1->clean2 clean4 Store Compound in Cool, Dry, Ventilated Area clean1->clean4 clean3 Dispose of Waste in Designated Container clean2->clean3 clean5 Wash Hands Thoroughly clean3->clean5

Caption: Workflow for Safe Handling of this compound.

Emergency Response Protocoldot

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(5-Bromopyridin-3-YL)oxazole and Related Pyridine-Oxazole Compounds

Introduction: The Synergy of Privileged Scaffolds in Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency in clinically successful drugs. These "privileged scaffolds" possess versatile binding properties, favorable pharmacokinetics, and synthetic accessibility. Both pyridine and oxazole rings are quintessential examples of such scaffolds.[1][2] Pyridine, a six-membered aromatic heterocycle, is the second most common nitrogen-containing ring system in FDA-approved drugs, prized for its ability to improve aqueous solubility, metabolic stability, and engage in hydrogen bonding.[2][3][4] The oxazole ring, a five-membered heterocycle with nitrogen and oxygen, is also a cornerstone of many bioactive molecules, valued for its role in forming robust interactions with enzymes and receptors.[1][5][6]

The strategic fusion of these two heterocycles into a single molecular entity, such as the pyridine-oxazole core, creates hybrid molecules with the potential for enhanced and novel therapeutic properties.[7] This guide focuses on the compound This compound and its analogues, providing a comprehensive overview of their synthesis, structure-activity relationships (SAR), and significant biological applications for researchers and drug development professionals. The bromine atom on the pyridine ring serves as a versatile synthetic handle, allowing for further molecular elaboration and optimization of biological activity.

PART 1: Synthetic Methodologies for Pyridine-Oxazole Scaffolds

The construction of the pyridine-oxazole linkage is a critical step in accessing these valuable compounds. Several synthetic strategies have been developed, each with distinct advantages. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

The van Leusen Oxazole Synthesis

A cornerstone in oxazole synthesis is the van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[8][9] This method is particularly powerful for creating the oxazole ring when starting with a pyridine-carboxaldehyde derivative. The reaction proceeds via a base-mediated cycloaddition, offering a direct route to 5-substituted oxazoles.[9]

Caption: General workflow of the van Leusen oxazole synthesis.

Detailed Protocol: van Leusen Synthesis of this compound

This protocol describes a representative procedure for synthesizing the title compound starting from 5-Bromonicotinaldehyde.

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Bromonicotinaldehyde (1 equivalent) and Tosylmethyl isocyanide (TosMIC) (1.1 equivalents) in anhydrous methanol.

  • Reaction Initiation: Add anhydrous potassium carbonate (K₂CO₃) (2 equivalents) to the solution. The addition of the base is the critical step that initiates the cycloaddition cascade.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. The organic layer contains the desired product. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Suzuki Cross-Coupling Reactions

For building more complex analogues, the Suzuki cross-coupling reaction is an indispensable tool. This palladium-catalyzed reaction allows for the formation of a C-C bond between an organoboron compound and a halide. In the context of our topic, this is exemplified by reacting 5-bromo-2-methyl-4-phenyloxazole with a substituted aryl or heteroaryl boronic acid to generate diverse 5-substituted oxazole derivatives.[10] This highlights the utility of the bromine atom as a key functional group for diversification.

PART 2: Structure-Activity Relationship (SAR) and Biological Insights

The biological activity of pyridine-oxazole compounds is highly dependent on the nature and position of substituents on both heterocyclic rings.[11] Understanding these structure-activity relationships is crucial for designing more potent and selective drug candidates.

Key SAR Findings
  • Influence of Substituents on the Pyridine Ring: The electronic properties of substituents on the pyridine ring significantly modulate activity. For instance, the presence of groups capable of forming hydrogen bonds, such as -OCH₃, -OH, and -NH₂, has been shown to enhance antiproliferative activity against various cancer cell lines.[3][4] Conversely, bulky groups or certain halogens can sometimes lead to a decrease in activity.[3][4]

  • Role of the Oxazole Linker: The oxazole ring is not merely a passive linker. Its heteroatoms can engage in crucial hydrogen bonding and other non-covalent interactions with biological targets.[1] The relative orientation of the pyridine and oxazole rings, dictated by the substitution pattern, is critical for achieving optimal binding affinity.

  • Impact of Substituents on the Oxazole Ring: Further functionalization of the oxazole ring, for example at the C2 or C4 positions, provides another avenue for modulating the compound's physicochemical properties and biological profile.

SAR_Diagram cluster_pyridine Pyridine Ring Modifications cluster_oxazole Oxazole Ring Modifications cluster_linker Linker Properties Core Pyridine-Oxazole Core Foundational Structure for Activity Py_HBD H-Bond Donors/Acceptors (-OH, -OMe) Py_HBD->Core:f0 Enhance Activity Py_Bulky Bulky Groups Py_Bulky->Core:f0 Decrease Activity Ox_Subst C2/C4 Substituents Ox_Subst->Core:f0 Modulate Lipophilicity & Binding Linker Relative Orientation Linker->Core:f0 Critical for Target Fit

Caption: Key structure-activity relationships for pyridine-oxazole compounds.

Biological Applications

The pyridine-oxazole scaffold has demonstrated a wide array of pharmacological activities, with anticancer and antimicrobial effects being among the most prominent.[12][][14]

Anticancer Activity: Many pyridine-oxazole and related pyridine-heterocycle derivatives have been investigated for their in vitro antitumor activity against various cancer cell lines, including liver (HepG2), colon (HT-29), and breast (MCF-7) cancer.[11] Some compounds have shown higher potency than the standard chemotherapeutic drug doxorubicin.[11] One study on pyridine-oxadiazole derivatives (a closely related scaffold) identified a compound with a 3,5-dichloro substitution as having the highest activity against A549 lung cancer cells, with an IC₅₀ value of 6.99 ± 3.15 μM.[7] This suggests that halogenation at specific positions can be a fruitful strategy for enhancing potency.

Antimicrobial Activity: The fusion of pyridine and oxazole rings is a recognized strategy for developing novel antimicrobial agents.[5] These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[12][14] For example, oxazolo-pyridine derivatives have been explored as potent antibacterial agents.[15] The mechanism often involves inhibiting essential microbial enzymes or disrupting cell wall integrity.

Compound ClassBiological ActivityTarget/Cell LineReported Potency (IC₅₀/MIC)Reference
Pyridine-OxadiazoleAnticancerA549 (Lung Cancer)IC₅₀ = 6.99 μM[7]
Phenyl-Oxadiazole-PyridineAntimicrobialVarious BacteriaNot specified[14]
Imidazo[1,2-a]pyridinesAnti-inflammatoryIn vitro assaysExcellent activity[14]
Pyridyl-PyrazolinesAnticancer, Antimicrobial60 Cancer Cell LinesPotent activity reported[5]

PART 3: Experimental Workflow for Drug Discovery

The path from a synthesized compound to a potential drug candidate involves a rigorous, multi-stage evaluation process. This workflow ensures that only the most promising molecules advance, saving time and resources.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 Preclinical & Clinical A Compound Design (SAR-guided) B Chemical Synthesis (e.g., van Leusen) A->B C Purification & Characterization (HPLC, NMR, MS) B->C D Primary Screening (e.g., MTT Assay for Cytotoxicity) C->D E Secondary Screening (Mechanism of Action, Target ID) D->E F ADME-Tox Profiling (Solubility, Stability, Toxicity) E->F G Hit-to-Lead Optimization (Iterative SAR) F->G G->A Redesign H In Vivo Studies (Animal Models) G->H Lead Candidate I Clinical Trials H->I

Caption: A typical workflow for the discovery of pyridine-oxazole drug candidates.

Conclusion

The pyridine-oxazole scaffold, exemplified by molecules like this compound, represents a highly promising area for therapeutic innovation. The combination of two medicinally privileged heterocycles provides a rich platform for developing novel agents against challenging diseases, particularly cancer and microbial infections. The synthetic versatility afforded by methods like the van Leusen reaction and Suzuki coupling allows for extensive exploration of the chemical space around this core. Future research, guided by a deeper understanding of structure-activity relationships and target interactions, will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-(5-Bromopyridin-3-YL)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the pharmaceutical and fine chemical industries for synthesizing a vast array of complex molecules, particularly biaryl and heterobiaryl structures.[2][3]

The 5-(pyridin-3-yl)oxazole moiety is a significant pharmacophore found in numerous biologically active compounds. Its synthesis via the coupling of a bromopyridine derivative, such as 5-(5-Bromopyridin-3-YL)oxazole, with various boronic acids or esters is a common and critical transformation. However, the presence of two nitrogen-containing heterocycles introduces specific challenges. The pyridine nitrogen can act as a Lewis base, potentially coordinating to the palladium catalyst and inhibiting its activity.[4] This guide provides a comprehensive overview of the key parameters, detailed experimental protocols, and troubleshooting strategies for successfully executing the Suzuki-Miyaura cross-coupling of this important substrate.

Mechanism and Key Parameters

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding the role of each component is crucial for optimizing the reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR')₂ Base PdII_Aryl_R Ar-Pd(II)-R L₂ Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Palladium Catalyst and Precatalyst: The active catalyst is a Pd(0) species, which can be generated in situ from a Pd(II) precatalyst or introduced directly.[4]

  • Common Pd(0) sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used precatalyst that comes with its own phosphine ligands.[4]

  • Common Pd(II) sources: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride complexes like PdCl₂(dppf) are stable and often used in conjunction with external phosphine ligands.[7][8] For heteroaryl couplings, catalyst systems derived from Pd(OAc)₂ or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) often show high activity.[7][9]

2. Phosphine Ligands: The choice of phosphine ligand is critical and profoundly influences the catalyst's activity, stability, and selectivity.[10] For coupling heteroaryl halides, bulky and electron-rich phosphine ligands are generally preferred as they facilitate both the oxidative addition and reductive elimination steps.[1]

  • Biarylphosphines: Ligands such as SPhos and XPhos are highly versatile and effective for a broad range of substrates, including sterically hindered and heteroaromatic ones.[10] They have demonstrated success in couplings involving aryl chlorides and heteroaryl systems.[1]

  • Other effective ligands: Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) are particularly effective for challenging couplings.[11] For specific applications, other ligands like P(t-Bu)₃ have also shown utility.[12]

3. Base: The base plays a crucial role in activating the boronic acid for transmetalation.[13] The choice of base can significantly impact the reaction yield and needs to be compatible with the functional groups present in the substrates.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[14][15][16] Cs₂CO₃ is often effective in difficult couplings.[15]

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be employed, although inorganic bases are more common for this type of coupling.

4. Solvent: The solvent system must be capable of dissolving the reactants and catalyst and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.

  • Common Solvents: Mixtures of 1,4-dioxane/water, toluene/water, or THF/water are frequently used.[4][17] Anhydrous conditions can also be employed, particularly with soluble bases like potassium trimethylsilanolate (TMSOK), which can be beneficial for refractory heteroaryl couplings.[3]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

Reaction Condition Optimization

The optimal conditions can vary depending on the specific arylboronic acid used. The following table summarizes a set of starting conditions for optimization.

ParameterConditionRationale
Arylboronic Acid 1.2 - 1.5 equivalentsA slight excess ensures complete consumption of the starting bromide.
Palladium Catalyst Pd(OAc)₂ (2 mol%)A common and effective Pd(II) precatalyst.[7]
Ligand SPhos (4 mol%)A bulky, electron-rich ligand suitable for heteroaryl couplings.
Base K₃PO₄ (2.0 - 3.0 equivalents)A strong base effective in many Suzuki couplings.[16]
Solvent 1,4-Dioxane / Water (4:1)A common solvent system that dissolves both organic and inorganic reagents.[16][18]
Temperature 80 - 110 °CHigher temperatures are often required for less reactive substrates.[9][19]
Reaction Time 4 - 24 hoursProgress should be monitored by TLC or LC-MS.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and degradation of the catalyst.[19]

Step-by-Step Protocol

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium phosphate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and SPhos (0.04 equivalents).[17]

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[17]

  • Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and water in a 4:1 ratio via syringe. The typical concentration is 0.1 M with respect to the this compound.[17]

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[17]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.[17]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.[20][21]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Catalyst poisoning by pyridine nitrogen.1. Use a fresh catalyst and ensure an inert atmosphere.[19] 2. Switch to a stronger base like Cs₂CO₃.[15] 3. Increase the reaction temperature to 110 °C.[9] 4. Use a more electron-rich and bulky ligand like XPhos. Consider adding a Lewis acid like B(OMe)₃ to bind the pyridine.[4]
Homocoupling of Boronic Acid Presence of Pd(II) species without aryl ligands.[4]Ensure complete oxidative addition by using a more active catalyst system or higher temperature.
Dehalogenation of Starting Material The Pd complex abstracts a hydride from the solvent or base.[4]Use a different solvent (e.g., toluene) or base. Ensure the reaction is strictly anhydrous if using an anhydrous protocol.
Protodeborylation of Boronic Acid The C-B bond is cleaved by a proton source.[4]Use a less aqueous solvent system or anhydrous conditions. Use a boronic ester which can be more stable.[4]
Formation of Palladium Black Catalyst aggregation and precipitation.[22]Use a more stabilizing ligand or lower the reaction temperature. Ensure proper stirring.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of medicinally relevant compounds. Success hinges on the careful selection of the catalyst, ligand, base, and solvent system to overcome the challenges posed by the heteroaromatic nature of the substrate. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers can effectively optimize this crucial transformation for their specific synthetic needs.

References

Application Notes & Protocols: 5-(5-Bromopyridin-3-YL)oxazole as a Versatile Fragment for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyridinyl-Oxazole Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families in modern drug discovery.[1] The development of selective and potent kinase inhibitors is a central focus of medicinal chemistry. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in this endeavor, offering an efficient path to novel and highly selective inhibitors by building them up from small, low-complexity chemical starting points.[2][3]

This application note details the utility of 5-(5-Bromopyridin-3-YL)oxazole as a high-value fragment for the synthesis of kinase inhibitors. This particular scaffold combines two key heterocyclic motifs: the pyridine ring, a common feature in many FDA-approved kinase inhibitors known for its ability to form crucial hydrogen bonds within the ATP-binding site, and the oxazole ring, a versatile linker and pharmacophore that can be readily functionalized.[4][5] The bromine atom at the 5-position of the pyridine ring serves as a key chemical handle for downstream elaboration, allowing for the exploration of chemical space through well-established cross-coupling methodologies.

Physicochemical Properties of the Core Fragment

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for its application in FBDD, aligning with the "Rule of Three" often used to guide fragment selection.

PropertyValueSignificance in FBDD
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol Within the typical range for fragments (<300 Da)
Topological Polar Surface Area (TPSA) 42.1 ŲContributes to favorable cell permeability and solubility
cLogP 1.8-2.2 (Predicted)Indicates good ligand efficiency and potential for oral bioavailability
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3The pyridine and oxazole nitrogens can engage in key interactions with the kinase hinge region.

Proposed Synthetic Protocol for this compound

The synthesis of this compound can be efficiently achieved via the Van Leusen oxazole synthesis, a reliable and high-yielding method for the formation of 5-substituted oxazoles from aldehydes.[6][7]

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 5-bromonicotinaldehyde 5-Bromonicotinaldehyde ReactionNode Van Leusen Oxazole Synthesis 5-bromonicotinaldehyde->ReactionNode TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->ReactionNode ProductNode This compound ReactionNode->ProductNode K₂CO₃, MeOH, Reflux

Caption: Van Leusen synthesis of the target fragment.

Materials and Reagents:

  • 5-Bromonicotinaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromonicotinaldehyde (1.0 eq) and tosylmethyl isocyanide (1.05 eq).

  • Solvent Addition: Add anhydrous methanol to the flask to achieve a starting material concentration of approximately 0.2 M.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Application in Kinase Inhibitor Synthesis: A Fragment Elaboration Strategy

The strategic placement of the bromine atom on the pyridine ring makes this compound an ideal starting point for fragment elaboration using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] This allows for the systematic introduction of a wide variety of aryl and heteroaryl moieties to probe the solvent-exposed regions of the kinase ATP-binding site, a common strategy for increasing potency and selectivity.

G cluster_0 Core Fragment cluster_1 Coupling Partner cluster_2 Reaction cluster_3 Elaborated Inhibitor Fragment This compound Coupling Suzuki Coupling Fragment->Coupling BoronicAcid Aryl/Heteroaryl Boronic Acid or Ester BoronicAcid->Coupling Inhibitor Pyridinyl-Oxazole-Aryl Kinase Inhibitor Coupling->Inhibitor Pd Catalyst, Base

Caption: Suzuki coupling for fragment elaboration.

General Protocol for Suzuki Coupling:

  • Reaction Setup: In a reaction vial, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate or cesium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C for 2-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash chromatography or preparative HPLC to yield the final compound.

Structure-Activity Relationship (SAR) Insights and Target Kinase Families

While specific SAR data for inhibitors derived directly from this compound is not yet extensively published, we can infer potential trends from related pyridinyl-heterocycle scaffolds.[10][11]

  • Hinge-Binding: The pyridine nitrogen is well-positioned to act as a hydrogen bond acceptor with the backbone amide of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.

  • Gatekeeper Interaction: The choice of the aryl or heteroaryl group introduced via Suzuki coupling will be crucial for interacting with the "gatekeeper" residue, a key determinant of selectivity among different kinases.

  • Solvent-Front Pocket: Further functionalization of the coupled aryl ring can be used to engage with the solvent-front region, often leading to significant gains in potency.

Potential Kinase Targets:

Based on the activity of structurally similar compounds, inhibitors derived from this fragment may show activity against kinases such as:

  • Glycogen Synthase Kinase-3 (GSK-3)[2]

  • c-Jun N-terminal Kinases (JNKs)[10]

  • Rho-associated coiled-coil containing protein kinases (ROCK)[12]

Illustrative Biological Activity of Related Scaffolds:

The following table presents representative data for kinase inhibitors containing a pyridinyl-heterocycle core, demonstrating the potential potency that can be achieved through elaboration of such fragments.

Compound ScaffoldKinase TargetIC₅₀ (nM)Reference
4-(Pyrazol-3-yl)-pyridineJNK3160[10]
3,6-disubstituted pyrazolo[1,5-a]pyrimidineKDR19[11]
Pyrazolo[3,4-b]pyridineGSK-3<100[2]
Polyheteroaryl Oxazole/PyridineROCK2<100[12]

Note: This data is for analogous but not identical scaffolds and is intended to be illustrative of the potential of the pyridinyl-oxazole core.

Conclusion

This compound represents a strategically designed fragment for the development of novel kinase inhibitors. Its synthesis is straightforward, and its key structural features—a hinge-binding pyridine, a versatile oxazole linker, and a reactive bromine handle—provide an excellent starting point for FBDD campaigns. The protocols and strategies outlined in this document offer a clear path for researchers to utilize this valuable building block in the discovery of the next generation of targeted therapeutics.

References

"5-(5-Bromopyridin-3-YL)oxazole" derivatization for library synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of 5-(5-Bromopyridin-3-YL)oxazole for Compound Library Synthesis

Introduction: The Strategic Value of the Pyridinyl-Oxazole Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a robust framework for diversification is paramount. The this compound core represents a highly valuable starting point for drug discovery programs.[1][2][3][4] This heterocyclic system marries two privileged structures: the pyridine ring, a ubiquitous feature in numerous approved drugs known for its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for a phenyl ring, and the oxazole ring, another five-membered heterocycle recognized for its metabolic stability and role in forming key interactions with biological targets.[2][5]

The strategic placement of a bromine atom on the pyridine ring transforms this scaffold into a versatile chemical handle. This halogen serves as a key reactive site for a multitude of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient synthesis of large, diverse compound libraries. This application note provides a detailed guide for researchers, outlining field-proven protocols for the derivatization of this compound through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

The Core Scaffold: Identifying the Primary Reaction Vector

The foundational building block, this compound, possesses a distinct point of reactivity. The carbon-bromine (C-Br) bond on the pyridine ring is the primary site for derivatization via transition-metal catalysis due to its susceptibility to oxidative addition by a palladium(0) complex. While the oxazole ring can undergo C-H activation or lithiation under specific conditions, these reactions are generally less facile and require more forcing conditions compared to the cross-coupling of the bromopyridine moiety.[6][7][8]

G cluster_scaffold This compound Scaffold Core Scaffold This compound Suzuki Suzuki-Miyaura (C-C Coupling) Scaffold->Suzuki Primary Reactive Site (C-Br Bond) Buchwald Buchwald-Hartwig (C-N Coupling) Sonogashira Sonogashira (C-C Coupling)

Figure 1. Primary reaction vector on the core scaffold.

Part 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[9] For the this compound scaffold, this reaction is ideal for introducing a wide array of aryl, heteroaryl, or vinyl groups, dramatically expanding the chemical space of the resulting library.[10][11][12]

Workflow for Suzuki-Miyaura Coupling

G Start Start: This compound + Boronic Acid/Ester Reagents Add: Pd Catalyst Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Start->Reagents Reaction Heat Reaction (e.g., 80-100 °C) Under Inert Atmosphere Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product: 5-(5-Aryl/Heteroaryl-pyridin-3-YL)oxazole Purify->Product

Figure 2. General workflow for Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl/Heteroaryl boronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF with water)

Procedure:

  • To a reaction vessel (e.g., a Schlenk flask or microwave vial), add this compound (1.0 eq), the desired boronic acid/ester (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (0.05 eq) to the vessel.

  • Add the anhydrous solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Scientist's Note (Causality): The choice of catalyst, base, and solvent is critical. For electron-deficient bromopyridines, a catalyst like Pd(PPh₃)₄ is often robust.[13] An aqueous base system (like K₂CO₃ in dioxane/water) is frequently used to facilitate the transmetalation step by forming the more reactive boronate species.[11] The inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)Robust, commercially available, effective for many aryl bromides.[13]
Boronic Acid 1.2 eqSlight excess drives the reaction to completion.
Base K₂CO₃ or Cs₂CO₃ (2-3 eq)Promotes formation of the active boronate species.[11]
Solvent 1,4-Dioxane / H₂O (4:1)Good solubility for reactants; water activates the boronic acid.
Temperature 80-100 °CProvides sufficient thermal energy for the catalytic cycle.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction that forms carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[14][15] This protocol allows for the introduction of a diverse range of primary and secondary amines at the 5-position of the pyridine ring, providing access to a rich library of amino-pyridine derivatives.

Workflow for Buchwald-Hartwig Amination

G Start Start: This compound + Amine (Primary or Secondary) Reagents Add: Pd Pre-catalyst & Ligand Base (e.g., NaOt-Bu) Solvent (e.g., Toluene) Start->Reagents Reaction Heat Reaction (e.g., 80-110 °C) Under Inert Atmosphere Reagents->Reaction Workup Quench & Aqueous Workup & Extraction Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product: 5-(5-Amino-pyridin-3-YL)oxazole Derivative Purify->Product

Figure 3. General workflow for Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine Ligand (e.g., BINAP, XPhos) (2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.5 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a strong flow of inert gas, add the base (e.g., NaOt-Bu, 1.5 eq) to a dry reaction vessel.

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 eq) and the phosphine ligand (e.g., BINAP, 0.02 eq).

  • Add the this compound (1.0 eq).

  • Add the anhydrous solvent (e.g., Toluene) via syringe.

  • Add the amine (1.2 eq) to the reaction mixture via syringe. For volatile amines, sealed-tube conditions may be necessary.[15][16][17]

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[14]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.[14]

Scientist's Note (Causality): The Buchwald-Hartwig reaction is highly sensitive to air and moisture. The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is crucial for deprotonating the amine in the catalytic cycle.[14] The choice of phosphine ligand is key to success; bulky, electron-rich ligands like BINAP or XPhos stabilize the palladium center and promote the critical reductive elimination step to form the C-N bond.

ParameterRecommended ConditionsRationale
Catalyst System Pd₂(dba)₃ + BINAPA classic and effective combination for aryl halide amination.[18]
Amine 1.2 eqSlight excess ensures complete consumption of the starting material.
Base NaOt-Bu (1.5 eq)Strong, non-nucleophilic base required for amine deprotonation.
Solvent Toluene (Anhydrous)Aprotic, non-coordinating solvent standard for this reaction.
Temperature 80-110 °CNecessary to drive the catalytic cycle, especially the reductive elimination step.

Part 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting an aryl halide with a terminal alkyne.[19] This reaction is exceptionally useful for installing a rigid alkyne linker, which can be a key structural element or a handle for further transformations like click chemistry or cyclization reactions.[20]

Workflow for Sonogashira Coupling

G Start Start: This compound + Terminal Alkyne Reagents Add: Pd Catalyst, Cu(I) Co-catalyst Base (e.g., Et3N) Solvent (e.g., THF) Start->Reagents Reaction Stir Reaction (e.g., RT to 60 °C) Under Inert Atmosphere Reagents->Reaction Workup Filter & Concentrate (or Aqueous Workup) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product: 5-(5-Alkynyl-pyridin-3-YL)oxazole Purify->Product

Figure 4. General workflow for Sonogashira coupling.

Protocol 3: Sonogashira Coupling

Materials:

  • This compound

  • Terminal Alkyne (1.2 - 2.0 equivalents)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) Co-catalyst (e.g., CuI) (2-5 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine) (serves as base and often as solvent)

  • Anhydrous Solvent (e.g., THF, DMF)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the palladium catalyst (0.02 eq), and the copper(I) iodide (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 eq).

  • Add the terminal alkyne (1.5 eq) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Once complete, cool the mixture and filter it through a pad of celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel to yield the pure alkynyl-substituted product.

Scientist's Note (Causality): The Sonogashira reaction involves a dual catalytic cycle. The palladium catalyst facilitates the reaction with the aryl bromide, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide intermediate.[19] The amine base is critical for scavenging the HBr formed during the reaction and for maintaining the catalyst in its active state. Copper-free protocols exist but often require specific ligands or conditions.[21]

ParameterRecommended ConditionsRationale
Catalyst System PdCl₂(PPh₃)₂ + CuIThe classic, reliable catalyst system for Sonogashira couplings.
Alkyne 1.5 eqEnsures complete reaction; excess can be removed during workup.
Base Et₃N or DIPEAActs as both a base and a ligand, crucial for the catalytic cycles.
Solvent THF or DMFGood solubility for a wide range of substrates.
Temperature RT to 60 °COften proceeds at mild temperatures, minimizing side reactions.

Conclusion

The this compound scaffold is a strategically designed starting material for the efficient construction of diverse chemical libraries. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust and versatile methods for derivatization at the C-Br bond. By systematically applying these field-proven methodologies, researchers and drug development professionals can rapidly generate novel analogues with a wide range of functionalities, accelerating the identification of new lead compounds in the drug discovery pipeline.

References

Application Notes and Protocols for Antimicrobial Activity Screening of 5-(5-Bromopyridin-3-YL)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of Pyridyl-Oxazoles in Antimicrobial Research

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Heterocyclic compounds, particularly those containing oxazole and pyridine moieties, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The oxazole ring is a key structural motif in numerous natural products and synthetic compounds exhibiting antibacterial, antifungal, and other therapeutic properties. When coupled with a pyridine ring, a common scaffold in pharmaceuticals, the resulting hybrid molecule presents a unique pharmacophore with the potential for potent and selective antimicrobial efficacy.

This document provides a comprehensive guide to the antimicrobial activity screening of a novel pyridyl-oxazole derivative, 5-(5-Bromopyridin-3-YL)oxazole . We will delve into a plausible synthetic route for this compound, followed by detailed, step-by-step protocols for evaluating its in vitro antimicrobial and cytotoxic profiles. The methodologies outlined herein are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and reproducibility. Furthermore, we will explore a hypothetical mechanism of action, providing a framework for further mechanistic studies.

Part 1: Synthesis of this compound

A plausible and efficient method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. For the synthesis of this compound, the key starting material is 5-bromo-3-formylpyridine.

Proposed Synthetic Workflow

A 5-Bromonicotinaldehyde E Reaction Mixture A->E B Tosylmethyl isocyanide (TosMIC) B->E C Potassium Carbonate (K2CO3) C->E D Methanol (Solvent) D->E F Reflux E->F G Work-up & Purification F->G H This compound G->H

Figure 1: Proposed synthesis workflow for this compound.

Experimental Protocol: Van Leusen Synthesis
  • Reaction Setup: To a solution of 5-bromonicotinaldehyde (1.0 mmol) in dry methanol (20 mL) in a round-bottom flask, add tosylmethyl isocyanide (TosMIC) (1.1 mmol) and anhydrous potassium carbonate (2.0 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes, and then heat to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: To the residue, add water (30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Antimicrobial Activity Screening

The primary evaluation of a novel compound's antimicrobial potential involves determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The broth microdilution method is a quantitative and widely accepted technique for this purpose.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Stock solution of this compound in a suitable solvent (e.g., DMSO)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well plate, perform serial two-fold dilutions of the stock solution of this compound in the appropriate broth to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

    • Prepare a separate plate for each microorganism.

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include the following controls on each plate:

      • Growth Control: Broth with inoculum but no compound.

      • Sterility Control: Broth only.

      • Positive Control: Broth with inoculum and a standard antibiotic.

  • Incubation:

    • Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, MIC data for this compound against a panel of microorganisms, based on published data for structurally similar compounds.

MicroorganismGram StainCompoundPositive Control (Antibiotic)Hypothetical MIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control
Staphylococcus aureusPositiveThis compoundCiprofloxacin81
Bacillus subtilisPositiveThis compoundCiprofloxacin40.5
Escherichia coliNegativeThis compoundCiprofloxacin160.5
Pseudomonas aeruginosaNegativeThis compoundCiprofloxacin321
Candida albicansFungusThis compoundFluconazole162
Aspergillus nigerFungusThis compoundFluconazole328

Part 3: Cytotoxicity Assessment

A crucial aspect of drug development is to ensure that a compound is selectively toxic to microbial cells while exhibiting minimal toxicity to host cells. The MTT assay is a widely used colorimetric method to assess the viability and metabolic activity of mammalian cells.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of this compound (e.g., from 1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for another 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Part 4: Hypothetical Mechanism of Action

While the precise mechanism of action of this compound would require extensive investigation, oxazole-containing compounds have been reported to interfere with various essential bacterial processes. A plausible hypothesis is the inhibition of a key enzymatic step in a vital biosynthetic pathway, such as folate biosynthesis.

Hypothetical Target: Dihydropteroate Synthase (DHPS) in the Folate Biosynthesis Pathway

The folate biosynthesis pathway is an attractive target for antimicrobial agents as it is essential for bacterial survival and absent in humans. Dihydropteroate synthase (DHPS) is a key enzyme in this pathway.

cluster_0 Bacterial Folate Biosynthesis Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine pyrophosphate DHPP->DHPS DHP Dihydropteroate DHPS->DHP DHFS Dihydrofolate Synthase DHP->DHFS DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis Compound This compound Compound->DHPS Inhibition

Figure 2: Hypothetical inhibition of Dihydropteroate Synthase (DHPS) by this compound.

The proposed mechanism suggests that this compound may act as a competitive inhibitor of DHPS, preventing the condensation of p-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate. This would block the synthesis of tetrahydrofolate, a crucial cofactor for nucleotide biosynthesis, ultimately leading to the cessation of bacterial growth. This hypothesis can be tested through enzymatic assays and molecular docking studies.

Conclusion

The pyridyl-oxazole scaffold represents a promising avenue for the development of novel antimicrobial agents. The protocols and application notes presented here provide a robust framework for the initial screening and evaluation of this compound. By following standardized methodologies and employing a systematic approach that encompasses synthesis, antimicrobial testing, cytotoxicity assessment, and mechanistic investigation, researchers can effectively characterize the therapeutic potential of this and other novel chemical entities in the ongoing fight against infectious diseases.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-(5-Bromopyridin-3-YL)oxazole with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridyloxazole Scaffold

The 5-(pyridin-3-yl)oxazole moiety is a privileged heterocyclic scaffold frequently identified in molecules of significant biological and pharmaceutical interest. Its unique electronic properties and conformational rigidity make it an attractive building block in drug discovery programs targeting a wide range of therapeutic areas. The bromine atom at the 5-position of the pyridine ring serves as a versatile synthetic handle, enabling the introduction of diverse molecular complexity through various metal-catalyzed cross-coupling reactions. This application note provides a comprehensive guide to the strategic application of organometallic reagents in the functionalization of 5-(5-Bromopyridin-3-YL)oxazole, with a focus on palladium-catalyzed C-C and C-N bond-forming reactions. We will delve into the mechanistic rationale behind common coupling strategies and provide detailed, field-proven protocols for researchers in medicinal chemistry and process development.

Core Concept: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions, involving an aryl halide like this compound, is depicted below. The cycle typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-M) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Product Ar-R Ar-Pd(II)-R(L2)->Product Product Formation Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, boronic acid, base, and solvent in a flask. B Degas the mixture (e.g., by bubbling with Argon). A->B C Add Pd catalyst and ligand. B->C D Heat the reaction mixture to the specified temperature. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with water and organic solvent. E->F G Separate the organic layer, wash with brine, and dry. F->G H Concentrate in vacuo. G->H I Purify by column chromatography. H->I Buchwald-Hartwig Cycle Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (Ar-Br) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-Br(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination Product Ar-NR2 Ar-Pd(II)-NR2(L)->Product Product Formation

References

Troubleshooting & Optimization

"5-(5-Bromopyridin-3-YL)oxazole" Suzuki coupling low yield troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Reactions

Guide Topic: Troubleshooting Low Yields in the Suzuki Coupling of 5-(5-Bromopyridin-3-yl)oxazole with Heteroaryl Boronic Acids/Esters

Welcome to our dedicated technical support guide. This document is designed for researchers, chemists, and drug development professionals encountering challenges with a particularly demanding Suzuki-Miyaura cross-coupling reaction: the synthesis of bi-heteroaryl compounds involving a 3-bromopyridine and an oxazole moiety. Our goal is to provide not just solutions, but a deep-seated understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.

The coupling of two distinct heteroaromatic systems, such as 5-bromopyridin-3-yl and an oxazole boronic acid derivative, presents a confluence of common Suzuki coupling challenges. The electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by nitrogen lone pairs require a carefully orchestrated set of reaction conditions.[1][2] This guide is structured as a series of frequently asked questions that address the most common failure modes for this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing no reaction or very low conversion of my starting materials. Where should I begin my troubleshooting?

This is the most common and frustrating issue. A stalled reaction typically points to a problem with the catalyst's activity or fundamental reaction parameters. The primary suspects are catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.[3]

Core Insight: The catalytic cycle for a heteroaryl-heteroaryl Suzuki coupling is sensitive. The pyridine nitrogen in your 5-bromopyridin-3-yl starting material can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[2] Furthermore, the oxidative addition of the C-Br bond, while generally feasible, requires an active, electron-rich Pd(0) species, which is highly sensitive to oxygen.[1]

Troubleshooting Workflow:

Recommended Protocol: Catalyst System Screening

  • Preparation: In a glovebox or under a positive flow of inert gas, add the palladium source and ligand to an oven-dried reaction vessel.

  • Reagents: Add the 5-bromopyridin-3-yl oxazole (1.0 equiv.), the oxazole boronic acid or ester (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, and if not in a glovebox, evacuate and backfill with argon or nitrogen (repeat 3-5 times).[4]

  • Solvent Addition: Add the rigorously degassed solvent via syringe.

  • Heating: Heat the reaction to the target temperature with vigorous stirring.

ParameterRecommended Screening ConditionsRationale & Citation
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ is reduced in situ and is often effective.[4]
Ligand SPhos, RuPhos, or XPhos (1.1-1.2x Pd concentration)Bulky, electron-rich dialkylbiaryl phosphine ligands accelerate oxidative addition and reductive elimination, crucial for difficult heteroaryl couplings. They also stabilize the active monoligated palladium species.[2][5]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic inorganic bases are often effective. Cs₂CO₃ offers excellent solubility in many organic solvents.[6]
Solvent 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O (e.g., 10:1)These solvent systems are standard starting points, balancing reagent solubility and reaction kinetics.[7][8]
Temperature 100-110 °CMany challenging heteroaryl couplings require elevated temperatures to overcome activation barriers.[9]
Q2: My reaction is proceeding, but I'm seeing significant side products, specifically the debrominated pyridine and/or homocoupled boronic acid. How can I suppress these pathways?

The formation of side products indicates that while your catalyst is active, parasitic reaction pathways are outcompeting the desired cross-coupling. These are distinct problems with different root causes.

Core Insight on Protodeboronation:

Heteroaryl boronic acids, especially those of five-membered rings like oxazole, can be highly susceptible to protodeboronation, where the C-B bond is cleaved by a proton source.[10] This is often the rate-limiting side reaction. Using a more stable derivative of the boronic acid is a key strategy to mitigate this.

Recommended Protocol: Mitigating Protodeboronation

This protocol focuses on using a stable boronic ester under anhydrous conditions to minimize premature decomposition of the coupling partner.

  • Reagent Choice: Instead of the oxazoleboronic acid, use the corresponding neopentyl or pinacol boronic ester. These are generally more stable to premature hydrolysis.[11]

  • Anhydrous Setup: Flame-dry all glassware and cool under a stream of argon. Use anhydrous solvents.

  • Reaction Assembly (in glovebox):

    • To a reaction vial, add the palladium precatalyst (e.g., SPhos Pd G3, 2-4 mol%).

    • Add the 5-bromopyridin-3-yl oxazole (1.0 equiv.) and the oxazole boronic ester (1.2 equiv.).

    • Add a soluble, anhydrous base such as potassium trimethylsilanolate (TMSOK).[12]

  • Solvent: Add anhydrous 1,4-dioxane or CPME (cyclopentyl methyl ether).

  • Heating: Seal the vial and heat to 100-110 °C with stirring. Monitor by LC-MS. The absence of water minimizes the primary pathway for protodeboronation.

Q3: I've tried several conditions and my yields are consistently moderate (~40-60%). How can I optimize for a higher yield?

Reaching a moderate but stubborn yield ceiling suggests your chosen conditions are fundamentally viable but require fine-tuning. At this stage, a systematic optimization of base, solvent, and additives is warranted. The interplay between these factors can be complex and non-obvious.[9][13]

Core Insight: The transmetalation step of the Suzuki cycle requires activation of the boronic acid/ester by the base to form a boronate species.[14] The efficiency of this step is highly dependent on the base's strength and solubility, as well as the solvent's ability to facilitate the interaction between the organopalladium complex and the boronate.

Optimization Matrix: Base and Solvent Screening

For systematic optimization, screen a matrix of conditions. Below is a suggested starting point. All reactions should be run in parallel under identical stirring and heating, with a consistent catalyst system (e.g., Pd₂(dba)₃/SPhos).

1,4-Dioxane/H₂O (5:1) Toluene/H₂O (10:1) Anhydrous THF Anhydrous NMP
K₃PO₄ Condition ACondition BCondition CCondition D
Cs₂CO₃ Condition ECondition FCondition GCondition H
K₂CO₃ Condition ICondition JCondition KCondition L
KF Condition MCondition NCondition OCondition P

Analysis:

  • Compare A, E, I, M: This evaluates the effect of different bases in a standard polar, protic co-solvent system.

  • Compare A vs. B vs. C vs. D: This evaluates the effect of different solvents with a single, effective base (K₃PO₄). NMP is a polar aprotic solvent that can be beneficial for electron-poor substrates.[15]

  • Anhydrous Conditions (C, D, G, H, etc.): If protodeboronation is suspected, these conditions may give a significant yield boost.

The Suzuki-Miyaura Catalytic Cycle: Critical Points for Heteroaryl Coupling

References

Technical Support Center: Palladium-Catalyzed Coupling of 5-(5-Bromopyridin-3-yl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 5-(5-Bromopyridin-3-yl)oxazole in palladium-catalyzed cross-coupling reactions. This guide is structured to address the specific challenges and side reactions that can arise when working with this electron-deficient, heteroaromatic substrate. The presence of both a pyridine and an oxazole ring introduces unique complexities, from catalyst inhibition to a range of potential side reactions. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Question: My Suzuki-Miyaura coupling reaction with this compound is stalling. I'm observing mostly unreacted starting material. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conversion when using a bromopyridine substrate is a classic problem often linked to catalyst deactivation or inhibition. The Lewis basic nitrogen atom in the pyridine ring can coordinate strongly to the palladium center, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This is a primary suspect when working with your specific substrate.

Troubleshooting Protocol:

  • Catalyst & Ligand Selection is Critical:

    • Problem: The lone pair on the pyridine nitrogen can bind to the Pd(0) active species, forming a stable, inactive complex.[1] Standard catalysts like Pd(PPh₃)₄ may be particularly susceptible.

    • Solution: Switch to catalyst systems known for their high activity and resistance to inhibition by N-heterocycles. Electron-rich, bulky phosphine ligands are the industry standard for this challenge.

      • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to promote the desired oxidative addition and reductive elimination steps while sterically discouraging pyridine coordination.[2]

    • Action: Screen a panel of modern ligands. A good starting point would be to use a pre-formed Pd(II) precatalyst, such as SPhos G3 or XPhos G3, which efficiently generate the active Pd(0) species in situ.[3]

  • Assess Your Base and Solvent System:

    • Problem: An inappropriate base may not be effective at promoting the crucial transmetalation step, or it may not be soluble enough in your chosen solvent.[4][5]

    • Solution: For heteroaromatic couplings, a moderately strong, non-nucleophilic base is often optimal. The solvent must be anhydrous and thoroughly degassed.

    • Action:

      • Switch to a base like K₃PO₄ or Cs₂CO₃. These are frequently used and effective in pyridine couplings.[6]

      • Ensure your solvent (e.g., 1,4-dioxane, THF, or toluene) is anhydrous. The addition of a small amount of water is often necessary to solubilize the base and facilitate the formation of the active boronate species, but excess water can promote side reactions.[3]

      • Consider using trimethyl borate as an additive, which can help solubilize boronate complexes and buffer the base, mitigating catalyst poisoning.[7]

Troubleshooting Workflow for Low Conversion

Caption: Troubleshooting workflow for low conversion issues.

Issue 2: Significant Formation of Homocoupled Byproducts

Question: My reaction yields the desired product, but I'm also getting a significant amount of biaryl byproduct from the homocoupling of my boronic acid/ester. How can I suppress this?

Answer:

Homocoupling of the organoboron reagent is a very common side reaction in Suzuki couplings. It is primarily caused by the presence of dissolved oxygen or an excess of Pd(II) species in the reaction mixture before the catalytic cycle is fully established.[8][9]

Mechanisms of Homocoupling:

  • Oxygen-Mediated: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species then reacts with two molecules of the boronic acid to produce the homocoupled product, regenerating Pd(0) in the process.[9]

  • Pd(II)-Mediated: If you are using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic acid to form the dimer before it is reduced to the active Pd(0) state.[8][9]

Troubleshooting Protocol:

  • Rigorous Exclusion of Oxygen:

    • Action: This is the most critical step. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed before use. A common method is to bubble an inert gas through the solvent for 20-30 minutes (sparging) or use several freeze-pump-thaw cycles.[10]

  • Optimize Your Palladium Source:

    • Action: Instead of using simple Pd(II) salts, use a Pd(0) source like Pd₂(dba)₃ or, even better, a modern Pd(II) precatalyst that is designed for rapid and clean reduction to Pd(0).[3] This minimizes the concentration of free Pd(II) that can drive homocoupling.

  • Introduce a Mild Reducing Agent:

    • Action: In some cases, adding a mild reducing agent can help scavenge residual Pd(II) without compromising the catalyst's activity. A small amount of potassium formate has been shown to be effective in suppressing homocoupling.[11]

Proposed Homocoupling Mechanisms

Homocoupling_Mechanisms cluster_O2 Oxygen-Mediated Pathway cluster_PdII Pd(II) Precursor Pathway Pd0_O2 Pd(0)L_n PdII_O2 Pd(II)L_n Pd0_O2->PdII_O2 Oxidation O2 O₂ O2->PdII_O2 ArAr_1 Ar-Ar (Homocoupled Product) PdII_O2->ArAr_1 Coupling ArBOH2_1 2 ArB(OH)₂ ArBOH2_1->ArAr_1 ArAr_1->Pd0_O2 Regenerates Pd(0) PdII_pre Pd(II) Precursor (e.g., Pd(OAc)₂) ArAr_2 Ar-Ar (Homocoupled Product) PdII_pre->ArAr_2 Direct Coupling ArBOH2_2 2 ArB(OH)₂ ArBOH2_2->ArAr_2 Pd0_active Pd(0)L_n (Active Catalyst) ArAr_2->Pd0_active Reduction to Active Species

Caption: Proposed mechanisms for boronic acid homocoupling.

Issue 3: Formation of Dehalogenated and/or Protodeboronated Byproducts

Question: I'm observing two major byproducts in my reaction: one where the bromine on my starting material is replaced by a hydrogen (dehalogenation), and another that appears to be the un-coupled arene from my boronic acid (protodeboronation). What's causing these and how do I prevent them?

Answer:

These are two distinct but common side reactions. Dehalogenation (specifically, hydrodehalogenation) affects your electrophile, while protodeboronation affects your nucleophile.

A. Hydrodehalogenation

  • Mechanism: This occurs when a hydride (H⁻) source is present in the reaction. The palladium complex, after oxidative addition to your bromopyridine, can acquire a hydride ligand. Subsequent reductive elimination releases the dehalogenated pyridine-oxazole and regenerates the Pd(0) catalyst.[3][12]

  • Common Hydride Sources:

    • Alcoholic solvents: Solvents like methanol or ethanol can be oxidized by the palladium complex to generate hydride species.[12]

    • Bases: Certain bases or impurities within them can act as hydride donors.

    • Water: Can be a hydrogen source in some cases.[13]

B. Protodeboronation

  • Mechanism: This is the hydrolysis or protonolysis of the C-B bond in your boronic acid or ester, replacing the boron moiety with a hydrogen atom.[3] Heteroaryl and electron-deficient boronic acids are particularly susceptible to this decomposition pathway.[14]

  • Causes:

    • Excess Water/Protic Solvents: High concentrations of water or protic solvents facilitate the cleavage of the C-B bond.

    • High Temperatures & Long Reaction Times: Increases the rate of decomposition.

    • Base: While necessary for activation, the base can also promote protodeboronation.[14]

Combined Troubleshooting Strategy:

ParameterAction to Minimize DehalogenationAction to Minimize Protodeboronation
Solvent Avoid alcoholic solvents. Use aprotic solvents like 1,4-dioxane, toluene, or 2-MeTHF.[12]Use anhydrous solvents. If water is needed for the base, use a minimal, controlled amount (e.g., 10:1 organic to water).
Base Screen different bases. Sometimes a weaker base can reduce hydride formation.[12]Use milder bases like K₃PO₄ or KF. Strong bases like NaOH can accelerate protodeboronation.[4][14]
Temperature Lower the reaction temperature. Higher temperatures can favor the dehalogenation pathway.[1]Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Boron Source N/AConvert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester. These release the boronic acid slowly, keeping its instantaneous concentration low and minimizing decomposition.[14]
Reaction Time Optimize for the shortest possible reaction time by using a highly active catalyst system.Use a highly active catalyst to ensure the cross-coupling is much faster than the rate of protodeboronation.
Issue 4: Potential Side Reactions Involving the Oxazole Ring

Question: Could the oxazole ring itself be participating in side reactions? I'm seeing some unidentifiable byproducts.

Answer:

While less common than the issues described above, the oxazole ring is not entirely inert under palladium-catalyzed conditions. One potential side reaction to consider is C-H activation .

  • Mechanism: Palladium catalysts, particularly under certain ligand and oxidant conditions, can catalyze the direct functionalization of C-H bonds. The C5-position of oxazoles (and isoxazoles) is known to be susceptible to direct C-H arylation.[15][16] In your molecule, this compound, the C5-position of the oxazole is already substituted. However, other C-H bonds on the ring could potentially be activated, leading to complex byproduct formation, though this is generally a less favorable pathway compared to the oxidative addition at the C-Br bond.

  • When to Suspect It: This is more likely if you are using highly active, specialized C-H activation catalyst systems or if your primary coupling reaction is unexpectedly sluggish, allowing for slower, alternative pathways to compete.

  • Troubleshooting:

    • Focus on Optimizing for C-Br Activation: The best way to avoid C-H activation is to use conditions that strongly favor the desired oxidative addition at the carbon-bromine bond. This involves using electron-rich ligands that accelerate this step of the catalytic cycle.[2]

    • Avoid Oxidants: Many C-H activation protocols require an external oxidant. Ensure your reaction conditions do not include unnecessary additives that could promote this pathway.

References

Technical Support Center: 5-Bromopyridin-3-yl Moiety Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of the 5-bromopyridin-3-yl moiety. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile, yet often challenging, heterocyclic building block. The inherent electronic properties of the pyridine ring, combined with the substitution pattern, present unique reactivity and selectivity issues that require careful consideration. This resource provides in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Reactivity and Troubleshooting Common Failures

Q1: My cross-coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira) with a 5-bromopyridin-3-yl substrate is failing or giving very low yields. What are the primary causes?

A1: Failure in cross-coupling reactions with this substrate typically stems from two main issues rooted in its electronic structure: catalyst inhibition and difficult oxidative addition.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen (N1) can coordinate strongly to the palladium catalyst. This coordination occupies a site on the metal center, preventing it from participating in the catalytic cycle, effectively "poisoning" or deactivating the catalyst. This is a prevalent issue with pyridine-containing substrates.[1][2]

  • Electronic Nature of the C-Br Bond: The pyridine ring is electron-deficient, which generally facilitates the oxidative addition of the palladium catalyst to the C-Br bond, the first and often rate-determining step in the catalytic cycle. However, the presence of substituents on the ring can modulate this reactivity.

Troubleshooting Workflow for Failed Reactions:

// Catalyst Troubleshooting catalyst_solution1 [label="Switch to Bulky Ligands\n(e.g., SPhos, XPhos, RuPhos)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#4285F4"]; catalyst_solution2 [label="Use a Pre-formed Pd(0) Catalyst\n or a Modern Precatalyst", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#4285F4"]; check_catalyst -> catalyst_solution1 [label="Rationale: Steric bulk shields Pd center\n from pyridine coordination."]; check_catalyst -> catalyst_solution2 [label="Rationale: Bypasses inefficient in-situ\n reduction of Pd(II) to active Pd(0)."];

// Conditions Troubleshooting conditions_solution1 [label="Screen Bases\n(e.g., K3PO4, Cs2CO3, K2CO3)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#4285F4"]; conditions_solution2 [label="Screen Solvents\n(e.g., Dioxane, Toluene, THF, DMF)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#4285F4"]; conditions_solution3 [label="Increase Temperature or\n Use Microwave Irradiation", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#4285F4"]; check_conditions -> conditions_solution1 [label="Rationale: Base is critical for transmetalation\n (Suzuki) or amine deprotonation (B-H)."]; check_conditions -> conditions_solution2 [label="Rationale: Solubility of all components\n is crucial for reaction kinetics."]; check_conditions -> conditions_solution3 [label="Rationale: Overcomes activation energy barriers."];

// Reagents Troubleshooting reagents_solution1 [label="Ensure Anhydrous & Anaerobic Conditions\n(Degas solvents, use inert gas)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#4285F4"]; reagents_solution2 [label="Verify Purity of Starting Materials", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#4285F4"]; check_reagents -> reagents_solution1 [label="Rationale: Oxygen and water can\n deactivate the Pd(0) catalyst."]; check_reagents -> reagents_solution2 [label="Rationale: Impurities can poison the catalyst."]; } }

A logical workflow to diagnose and resolve failed reactions.

Q2: I'm observing significant amounts of side products like debromination (hydrodehalogenation) and/or homocoupling. How can I minimize these?

A2: These side reactions are common in cross-coupling and point to specific imbalances in the catalytic cycle.

  • Debromination: This occurs when the palladium-aryl intermediate reacts with a hydride source (often from the solvent or base) instead of the coupling partner.[3]

    • Solution: Ensure your reaction is rigorously degassed and under an inert atmosphere to minimize oxidative degradation that can lead to hydride formation. Using a less protic solvent or a non-coordinating base can also help.

  • Homocoupling of the Boronic Acid (Suzuki): This happens when two boronic acid molecules couple with each other, often promoted by the presence of oxygen or Pd(II) species.[3]

    • Solution: Meticulous degassing of the reaction mixture is critical. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be advantageous over Pd(II) sources like Pd(OAc)₂ which require an initial reduction step that can favor homocoupling.[3]

Section 2: Selectivity in Poly-functionalized Pyridines

Q3: My substrate is 3,5-dibromopyridine. How can I achieve selective mono-functionalization at the 3-position?

A3: Achieving regioselectivity in dihalogenated pyridines depends on exploiting the subtle electronic and steric differences between the two positions. For 3,5-dibromopyridine, the two positions are electronically similar. Therefore, selectivity is often challenging and may result in mixtures.

  • Kinetic Control: Often, a slight kinetic preference for one site can be exploited by using milder conditions, lower temperatures, and shorter reaction times.

  • Ligand Control: The choice of ligand can influence the steric environment around the palladium center, potentially favoring reaction at the less hindered site if a substituent is already present. For instance, in some dihalopyridines, bulky monophosphine ligands have shown different selectivity compared to bidentate ligands.[4]

  • Stepwise Approach: A more robust strategy is often a stepwise functionalization. If mono-functionalization proves unselective, consider converting one of the bromine atoms to a different functional group (e.g., a boronic ester via Miyaura borylation) to achieve orthogonality in subsequent coupling reactions.

Q4: If my 5-bromopyridin-3-yl moiety also contains another halogen (e.g., a chlorine at C2), which position will react preferentially?

A4: In palladium-catalyzed cross-couplings, the reactivity of the carbon-halogen bond generally follows the order: C-I > C-Br > C-Cl.[5] Therefore, in a substrate like 2-chloro-5-bromopyridine, the C-Br bond at the 5-position is expected to be significantly more reactive and will undergo selective cross-coupling, leaving the C-Cl bond intact for subsequent transformations.[5] This differential reactivity is a powerful tool for sequential, site-selective functionalization.

Data Presentation: Ligand and Base Selection

The choice of ligand and base is paramount for a successful outcome. The following tables provide a comparative summary based on literature precedents for similar substrates.

Table 1: Ligand Performance in Suzuki-Miyaura Coupling of Aminobromopyridines

LigandCatalyst PrecursorBaseSolventYield OutcomeReference(s)
PPh₃Pd(PPh₃)₄ or Pd(OAc)₂K₃PO₄, K₂CO₃Dioxane/H₂OModerate to Good[6][7]
SPhosPdCl₂ or Pd precatalystK₂CO₃DMFGood to Excellent[6]
XPhosPd precatalystK₃PO₄Toluene or DioxaneOften high yields, good for challenging substrates[1]
BINAPPdCl₂K₂CO₃DMFModerate to Good[6]

Table 2: Base Selection for Buchwald-Hartwig Amination

BasepKaHAdvantagesDisadvantagesReference(s)
NaOtBu~19Promotes high reaction rates and allows for lower catalyst loadings.Incompatible with base-sensitive functional groups (e.g., esters).[8][9]
LHMDS~26Useful for substrates with protic functional groups; effective at lower temperatures.Solid is air-sensitive; can be incompatible with some electrophiles.[9]
K₃PO₄~12.3Milder, compatible with many functional groups.May result in slower reaction rates.[8]
Cs₂CO₃~10.3Good for sensitive substrates; often used in Suzuki reactions as well.Generally requires higher temperatures or longer reaction times.[8]

Experimental Protocols & Methodologies

These protocols provide a robust starting point for your experiments. Optimization may be required based on the specific substituents on your 5-bromopyridin-3-yl core.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from the successful coupling of 5-bromo-2-methylpyridin-3-amine.[7]

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add the 5-bromopyridin-3-yl substrate (1.0 eq), the desired arylboronic acid (1.2 eq), and finely ground potassium phosphate (K₃PO₄) (2.0 eq).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Solvent Addition: Add degassed solvents, typically 1,4-dioxane and water in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of substrate).[7]

  • Reaction: Stir the mixture vigorously and heat to 85–95 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 15-24 hours.[7] For faster reactions, microwave irradiation at 120-150 °C for 10-30 minutes can be highly effective.[10]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

// Invisible nodes for positioning labels oa_label [label="Oxidative\nAddition", shape=none]; tm_label [label="Transmetalation", shape=none]; re_label [label="Reductive\nElimination", shape=none];

// Catalytic Cycle pd0 -> pd_complex1 [label="Ar¹-X"]; pd_complex1 -> pd_complex2 [label="Ar²-B(OR)₂\n(Base)"]; pd_complex2 -> pd0 [label=""];

// Product formation pd_complex2 -> product [label="", style=dashed]; product [label="Ar¹-Ar²", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#34A853"];

// Positioning labels {rank=same; pd0; oa_label; pd_complex1;} {rank=same; pd_complex2; tm_label;} {rank=same; re_label;}

// Edges to labels pd0 -> oa_label [style=invis]; oa_label -> pd_complex1 [style=invis]; pd_complex1 -> tm_label [style=invis, dir=back]; tm_label -> pd_complex2 [style=invis]; pd_complex2 -> re_label [style=invis]; re_label -> pd0 [style=invis]; }

The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This reaction is highly sensitive to the choice of ligand and base. Using a pre-catalyst is often beneficial.[8]

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, charge a dry Schlenk tube with the 5-bromopyridin-3-yl substrate (1.0 eq), the amine coupling partner (1.2 eq), sodium tert-butoxide (NaOtBu) (1.4 eq), and a palladium pre-catalyst/ligand system (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the tube tightly and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product via column chromatography.

// Catalytic Cycle pd0 -> pd_complex1 [label="Ar-X\n(Oxidative Addition)"]; pd_complex1 -> pd_complex_amine [label="+ HNR¹R²"]; pd_complex_amine -> pd_complex_amido [label="- Base-H⁺X⁻"]; pd_complex_amido -> pd0 [label="Reductive\nElimination"];

// Product formation pd_complex_amido -> product [label="", style=dashed]; product [label="Ar-NR¹R²", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#34A853"]; }

The catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: General Procedure for Sonogashira Coupling

The Sonogashira reaction typically requires both palladium and copper co-catalysts.

  • Reaction Setup: To a dry Schlenk flask, add the 5-bromopyridin-3-yl substrate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2.5 mol%), and copper(I) iodide (CuI) (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add an anhydrous solvent such as DMF, followed by the terminal alkyne (1.2 eq) and a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature or heat to 50-100 °C, depending on the substrate reactivity.[11] Monitor the reaction to completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or diethyl ether. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

References

Optimizing reaction conditions for "5-(5-Bromopyridin-3-YL)oxazole" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(5-Bromopyridin-3-YL)oxazole, a critical heterocyclic building block in contemporary drug discovery and materials science. This document is designed for researchers and professionals to navigate the common challenges and optimization parameters associated with its synthesis, primarily via the robust and versatile van Leusen oxazole synthesis. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and refine your experimental outcomes.

Core Synthesis Protocol: The Van Leusen Reaction

The van Leusen oxazole synthesis is a powerful one-pot reaction that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2][3] The reaction proceeds via a base-mediated [3+2] cycloaddition, offering a direct and efficient route to 5-substituted oxazoles.[1][4][5]

Reaction Scheme

Van Leusen Oxazole Synthesis cluster_conditions K₂CO₃, Methanol Reflux R1 5-Bromonicotinaldehyde plus1 + R2 TosMIC conditions_node conditions_node R2->conditions_node P1 This compound plus2 + TsH + H₂O conditions_node->P1

Caption: General scheme for the synthesis of this compound.

Step-by-Step Experimental Protocol
  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromonicotinaldehyde (1.0 eq.), tosylmethyl isocyanide (TosMIC) (1.1 eq.), and anhydrous potassium carbonate (K₂CO₃) (2.0 eq.).[6]

  • Solvent Addition: Add anhydrous methanol (MeOH) to achieve a starting material concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).[6]

    • Combine the organic layers, wash with brine to minimize product loss to the aqueous phase, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]

  • Purification: Filter the drying agent and concentrate the organic phase in vacuo. Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.[8]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm seeing no product formation. What are the most likely causes?

Answer: This is a frequent issue that can almost always be traced back to the quality of reagents or suboptimal reaction conditions.

  • Cause 1: Inactive or Hydrolyzed TosMIC: TosMIC is the key reagent, and its quality is paramount.[9] It is sensitive to moisture and can hydrolyze, especially under basic conditions, to N-(tosylmethyl)formamide.[6]

    • Solution: Always use fresh, high-purity TosMIC. Store it in a desiccator and handle it quickly in a dry environment or under an inert atmosphere.

  • Cause 2: Wet Reagents or Solvents: The initial deprotonation of TosMIC is a critical step. The presence of water will consume the base and promote hydrolysis of the TosMIC.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If your aldehyde or base has been stored for a while, consider drying them appropriately before the reaction.

  • Cause 3: Insufficiently Strong or Inappropriate Base: While K₂CO₃ is standard, some aldehydes, particularly electron-deficient ones, may require a stronger base to efficiently deprotonate TosMIC and drive the reaction forward.[4][6]

    • Solution: Consider switching to a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Troubleshooting_Low_Yield Start Low / No Yield Check_TosMIC Is TosMIC fresh and stored under dry conditions? Start->Check_TosMIC Check_Conditions Are solvents and reagents anhydrous? Check_TosMIC->Check_Conditions Yes Sol_TosMIC Use fresh, high-purity TosMIC. Handle under inert gas. Check_TosMIC->Sol_TosMIC No Check_Base Is the base strong enough? Check_Conditions->Check_Base Yes Sol_Conditions Oven-dry glassware. Use anhydrous solvents. Check_Conditions->Sol_Conditions No Sol_Base Screen stronger bases (e.g., t-BuOK, DBU). Check_Base->Sol_Base No Rerun Rerun Experiment Check_Base->Rerun Yes Sol_TosMIC->Rerun Sol_Conditions->Rerun Sol_Base->Rerun

Caption: A workflow for troubleshooting low product yield in the van Leusen synthesis.

Q2: My reaction stalls, and I isolate a stable oxazoline intermediate instead of the final oxazole. Why?

Answer: The formation of the oxazole requires the elimination of the tosyl group (p-toluenesulfinic acid) from the oxazoline intermediate.[1][5] If this step is incomplete, you will isolate this intermediate.

  • Causality: The elimination step is base-promoted and temperature-dependent. Insufficient base strength or low reaction temperature can cause the reaction to stall at the more stable oxazoline stage.[6]

    • Solution 1 (Temperature): Ensure the reaction is at a genuine reflux. Sometimes, gently increasing the temperature can promote the elimination.

    • Solution 2 (Base): A stronger base will facilitate a more efficient elimination. If you are using K₂CO₃ and consistently see the oxazoline, switching to DBU or t-BuOK is a logical next step.[6]

    • Solution 3 (Time): Simply extending the reaction time may be sufficient to drive the conversion to the final oxazole product.[6]

Q3: My crude product is difficult to purify. What are the common impurities and how can I remove them?

Answer: Purification challenges often arise from byproducts of the reaction or unreacted starting materials.

  • Impurity 1: Unreacted 5-bromonicotinaldehyde: If the reaction did not go to completion, you will need to separate the product from the starting aldehyde.

    • Solution: These compounds usually have different polarities. Optimize your column chromatography gradient; the aldehyde is typically more polar than the oxazole product.

  • Impurity 2: p-Toluenesulfinic Acid: This is the byproduct from the tosyl group elimination. It is acidic and can streak on silica gel, co-eluting with your product.

    • Solution: During the aqueous work-up, perform a wash with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic byproduct, extracting it into the aqueous layer.

  • Impurity 3: N-(tosylmethyl)formamide: This results from the hydrolysis of TosMIC.

    • Solution: This impurity is quite polar and can often be removed by a water wash during work-up. If it persists, it should separate well from the desired product during silica gel chromatography.

Optimization of Reaction Conditions

To maximize yield and purity, a systematic optimization of reaction parameters is often necessary. The choice of base and solvent can have a profound impact on the reaction's success.

Table 1: Screening of Different Bases
BasepKa of Conjugate AcidTypical EquivalentsExpected OutcomeRationale & Comments
K₂CO₃10.32.0 - 2.5Standard. Effective for many aldehydes.A mild, inexpensive base. The go-to for initial attempts.[4]
DBU13.51.2 - 1.5Higher Yield/Faster Reaction. A strong, non-nucleophilic organic base. Excellent for promoting the final elimination step.[6]
t-BuOK19.01.2 - 1.5Very Fast Reaction. A very strong base. Use with caution as it can promote side reactions if not controlled. Must be handled under strictly anhydrous conditions.
K₃PO₄12.32.0Effective Alternative. Has been shown to be a highly efficient base for this transformation, sometimes under microwave conditions.[10]
Table 2: Effect of Solvent on Reaction
SolventDielectric ConstantBoiling Point (°C)Comments
Methanol32.765Standard. Solubilizes K₂CO₃ well and is the most commonly cited solvent.[4]
Ethanol24.578A good alternative to methanol, the higher boiling point may help drive the elimination step.
Tetrahydrofuran (THF)7.666An aprotic alternative. Often used with stronger, more soluble bases like t-BuOK or DBU.
Acetonitrile (MeCN)37.582A polar aprotic solvent that can be effective, particularly for less reactive substrates.

References

Technical Support Center: Scale-Up Synthesis of 5-(5-Bromopyridin-3-YL)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(5-Bromopyridin-3-YL)oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. We will address common challenges, provide detailed troubleshooting protocols, and offer insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

The most prevalent and efficient method for synthesizing 5-substituted oxazoles, including the target compound, is the Van Leusen oxazole synthesis.[1][2] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2][3] For the synthesis of this compound, the starting materials would be 5-bromo-3-pyridinecarboxaldehyde and TosMIC.

Q2: What makes the Van Leusen oxazole synthesis suitable for this transformation?

The Van Leusen reaction is advantageous due to its mild reaction conditions, broad substrate scope, and the commercial availability of TosMIC.[1][4] It allows for the direct formation of the oxazole ring in a one-pot procedure from readily available aldehydes.[1][2]

Q3: Are there alternative methods to the Van Leusen synthesis for this compound?

While the Van Leusen reaction is common, other methods for oxazole synthesis exist, such as the Robinson-Gabriel synthesis or the Fischer oxazole synthesis. However, these often require harsher conditions or multi-step procedures that may not be ideal for a substrate like 5-bromo-3-pyridinecarboxaldehyde, which can be sensitive. Palladium-catalyzed cross-coupling reactions can also be employed to construct the pyridyl-oxazole bond, but this would necessitate a pre-functionalized oxazole ring.[5][6]

Q4: What are the primary safety concerns when working with TosMIC?

TosMIC, or p-toluenesulfonylmethyl isocyanide, is a stable solid but should be handled with care.[7][8] It is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory tract.[8] Importantly, it is moisture-sensitive and can decompose to release cyanide fumes upon contact with water or strong acids.[8][9] Always handle TosMIC in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and store it in a cool, dry place away from moisture.[9]

Troubleshooting Guide: Scale-Up Synthesis Challenges

Issue 1: Low Yield of this compound

Question: We are attempting a multi-gram scale synthesis of this compound via the Van Leusen reaction and are observing significantly lower yields (~30-40%) compared to our small-scale experiments (~75-85%). What are the likely causes and how can we improve the yield?

Potential Causes & Solutions:

  • Inefficient Mixing and Heat Transfer: On a larger scale, maintaining uniform temperature and mixing becomes challenging.[10] Localized overheating can lead to decomposition of reactants or products, while poor mixing can result in incomplete reactions.

    • Troubleshooting Protocol:

      • Switch to Mechanical Stirring: Replace magnetic stirring with an overhead mechanical stirrer to ensure efficient mixing in larger reaction vessels.

      • Monitor Internal Temperature: Use a thermocouple to monitor the internal reaction temperature, as the external temperature of the heating mantle may not be representative.

      • Controlled Reagent Addition: Add the base or the limiting reagent slowly via a syringe pump or an addition funnel to control the exotherm of the reaction.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. While potassium carbonate (K₂CO₃) is commonly used, its effectiveness can vary with scale. Stronger bases like potassium tert-butoxide (t-BuOK) can improve deprotonation of TosMIC but may also promote side reactions if not controlled properly.[11]

    • Troubleshooting Protocol:

      • Base Screening: If using a weaker base like K₂CO₃, consider switching to a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or t-BuOK.

      • Optimize Stoichiometry: Carefully re-optimize the base stoichiometry for the larger scale. Start with the literature-recommended equivalents and adjust based on reaction monitoring (e.g., TLC or HPLC).

  • Solvent Quality and Degassing: The presence of water or oxygen can interfere with the reaction. TosMIC is sensitive to moisture.[9]

    • Troubleshooting Protocol:

      • Use Anhydrous Solvents: Ensure that all solvents (e.g., methanol, THF, DME) are anhydrous.

      • Degas the Reaction Mixture: Before starting the reaction, degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

Workflow for Optimizing Yield on Scale-Up:

Van_Leusen_Mechanism cluster_0 Step 1: Deprotonation & Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Elimination TosMIC TosMIC Deprotonated_TosMIC Deprotonated_TosMIC TosMIC->Deprotonated_TosMIC Base Adduct Adduct Deprotonated_TosMIC->Adduct + Aldehyde Oxazoline_Intermediate Oxazoline_Intermediate Adduct->Oxazoline_Intermediate 5-endo-dig Oxazole Oxazole Oxazoline_Intermediate->Oxazole -TosH

References

Validation & Comparative

A Technical Guide to the Synthetic Utility of 5-(5-Bromopyridin-3-YL)oxazole versus Isomeric Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyridyl-oxazole scaffolds are of paramount importance, frequently appearing in a wide array of biologically active molecules. The strategic introduction of these fragments into complex molecular architectures often relies on robust and predictable cross-coupling methodologies. This guide provides a comparative analysis of the synthetic utility of 5-(5-bromopyridin-3-yl)oxazole against its simpler bromopyridine isomers—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. We will delve into the nuanced reactivity differences in key palladium-catalyzed cross-coupling reactions, supported by experimental data, to inform rational synthesis design and optimization.

The Critical Role of Bromopyridine Isomers in Cross-Coupling Reactions

Bromopyridines are foundational building blocks in pharmaceutical synthesis, primarily due to their participation in a variety of palladium-catalyzed cross-coupling reactions that enable the formation of carbon-carbon and carbon-nitrogen bonds.[1] The position of the bromine atom on the pyridine ring dramatically influences the reactivity of the C-Br bond, a factor that is critical in planning multi-step synthetic sequences.[1]

The generally accepted order of reactivity for bromopyridine isomers in palladium-catalyzed cross-coupling reactions is:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine

This trend is governed by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom activates the C-Br bond towards oxidative addition, the rate-determining step in many cross-coupling catalytic cycles.[1] This effect is most pronounced at the ortho (2-) and para (4-) positions. While 2-bromopyridine is highly reactive, the proximity of the nitrogen atom's lone pair can sometimes lead to catalyst inhibition through coordination, necessitating the use of specialized ligands.[1] 3-Bromopyridine is the least reactive isomer, often requiring more forcing conditions to achieve comparable yields.[1]

Introducing this compound: A Disubstituted Pyridine Building Block

This compound is a more complex building block that incorporates both a pyridine and an oxazole moiety. The oxazole ring itself is a valuable pharmacophore, known to participate in a range of biological interactions. The key to understanding the synthetic utility of this compound lies in how the oxazole substituent at the 5-position modulates the reactivity of the bromine atom at the 3-position.

The oxazole ring is generally considered to be an electron-withdrawing group. This is due to the presence of two electronegative heteroatoms (nitrogen and oxygen) within the five-membered ring. Therefore, the presence of an oxazole group at the 5-position of a 3-bromopyridine is expected to further deactivate the C-Br bond towards oxidative addition compared to the already less reactive 3-bromopyridine. This deactivation, however, can be overcome with modern, highly active palladium catalysts and optimized reaction conditions.

Comparative Performance in Key Cross-Coupling Reactions

Here, we compare the expected and documented performance of this compound and its parent bromopyridine isomers in three of the most widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Stille coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.[2] The reactivity of bromopyridines in this reaction is highly dependent on the isomer used.

Bromopyridine IsomerTypical Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O801285[1]
3-BromopyridinePd(OAc)₂/SPhosK₃PO₄1,4-Dioxane100495[1]
4-BromopyridinePEPPSI-IPrCs₂CO₃t-AmylOH100298[1]
This compound Pd(dppf)Cl₂ / Highly active catalystK₃PO₄ / Cs₂CO₃1,4-Dioxane / Toluene100-12012-24Moderate to Good (Predicted)N/A

Analysis for this compound:

Due to the electron-withdrawing nature of the oxazole at the 5-position, the C-Br bond at the 3-position is expected to be less reactive than in unsubstituted 3-bromopyridine. Therefore, achieving high yields in Suzuki-Miyaura couplings will likely require more robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr), along with stronger bases and potentially higher temperatures.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry Schlenk flask, add the bromopyridine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[4] The reactivity trends for bromopyridine isomers are similar to those observed in Suzuki couplings.

| Bromopyridine Isomer | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOᵗBu | Toluene | 80 | 4 | 60 |[5] | | 3-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOᵗBu | Toluene | 80 | 18 | 95 |[6] | | 4-Bromopyridine | Aniline | Pd(OAc)₂ / P(t-Bu)₃ | NaOᵗBu | Toluene | 80 | 3 | 98 |[6] | | This compound | Primary/Secondary Amine | Gen 3/4 Buchwald Precatalyst | LHMDS / K₂CO₃ | Toluene / Dioxane | 100-120 | 12-24 | Moderate (Predicted) | N/A |

Analysis for this compound:

The amination of this compound is expected to be challenging due to the deactivated C-Br bond. Success will likely hinge on the use of state-of-the-art Buchwald-Hartwig catalyst systems. Third and fourth-generation Buchwald precatalysts, which are highly active and robust, paired with strong bases like lithium hexamethyldisilazide (LHMDS), will likely be necessary to achieve reasonable yields.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine

This is a generalized protocol and may require optimization.

Materials:

  • Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., G3-XPhos Pd, 2 mol%)

  • Base (e.g., LHMDS, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and base to a dry Schlenk tube.

  • Add the bromopyridine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by chromatography.[6]

Stille Coupling

The Stille coupling offers an alternative for C-C bond formation, particularly when the organoboron reagents used in Suzuki couplings are unstable.[7]

| Bromopyridine Isomer | Organostannane | Catalyst System | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Bromopyridine | Vinyltributyltin | Pd(PPh₃)₄ | - | THF | 75 | 16 | 91 |[8] | | 3-Bromopyridine | Phenyltributyltin | Pd(OAc)₂ / PPh₃ | CuI | NMP | 120 | 12 | 88 |[8] | | 4-Bromopyridine | Thienyltributyltin | PdCl₂(PPh₃)₂ | - | DMF | 100 | 2 | 95 |[8] | | This compound | Aryl/Vinyltributyltin | Pd(PPh₃)₄ / Pd₂(dba)₃ | CuI | NMP / DMF | 120-140 | 12-24 | Moderate (Predicted) | N/A |

Analysis for this compound:

Similar to the other coupling reactions, the Stille coupling of this compound will likely require more forcing conditions than for unsubstituted 3-bromopyridine. The use of a copper(I) iodide co-catalyst is often beneficial in Stille couplings of less reactive aryl bromides, as it is believed to facilitate the transmetalation step. High-boiling polar aprotic solvents like NMP or DMF will likely be necessary to achieve sufficient reaction rates.

Experimental Protocol: Stille Coupling of a Bromopyridine

This protocol is a general guideline.

Materials:

  • Bromopyridine (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Additive (e.g., CuI, 10 mol%)

  • Anhydrous, degassed solvent (e.g., DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the bromopyridine, organostannane, palladium catalyst, and additive.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with an organic solvent.

  • Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[8]

Visualizing the Synthetic Landscape

To further illustrate the concepts discussed, the following diagrams outline the catalytic cycles and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Ar-X Ar-X Ar-X->Oxidative_Addition Base Base Base->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine_Coordination [Ar-Pd(II)(HNR'R'')(L)]+X- [Ar-Pd(II)(HNR'R'')(L)]+X- Amine_Coordination->[Ar-Pd(II)(HNR'R'')(L)]+X- Deprotonation Deprotonation [Ar-Pd(II)(HNR'R'')(L)]+X-->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' (Product) Reductive_Elimination->Ar-NR'R'' HNR'R'' HNR'R'' HNR'R''->Amine_Coordination Ar-X Ar-X Ar-X->Oxidative_Addition Base Base Base->Deprotonation

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Stille_Cycle cluster_cycle Stille Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R R-SnBu3 R-SnBu3 R-SnBu3->Transmetalation Ar-X Ar-X Ar-X->Oxidative_Addition

Caption: The catalytic cycle for the Stille cross-coupling reaction.

Conclusion

The synthetic utility of bromopyridine isomers is a cornerstone of modern drug discovery, with reactivity being highly dependent on the position of the bromine atom. While 4- and 2-bromopyridines are generally more reactive, the less reactive 3-bromopyridine scaffold is also a crucial component in many pharmaceutical agents. The introduction of an electron-withdrawing oxazole substituent at the 5-position, as in this compound, is predicted to further decrease the reactivity of the C-Br bond at the 3-position.

However, this reduced reactivity does not preclude its use in synthesis. By leveraging modern, highly active palladium catalyst systems, appropriate ligand selection, and carefully optimized reaction conditions, this compound can be effectively employed in a range of cross-coupling reactions. This guide provides the foundational knowledge and experimental starting points for researchers to successfully incorporate this valuable pyridyl-oxazole building block into their synthetic strategies, enabling the exploration of novel chemical space in drug development.

References

A Comparative Guide to the Biological Activity of 5-(5-Bromopyridin-3-YL)oxazole and Known p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole-Pyridine Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, certain chemical structures consistently appear in a multitude of biologically active compounds. These "privileged scaffolds" serve as versatile platforms for the development of novel therapeutics across a wide range of diseases. The oxazole-pyridine motif is a prime example of such a scaffold, demonstrating a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The unique electronic and steric properties of this heterocyclic system allow for precise interactions with various biological targets, making it a focal point for drug design and optimization. This guide provides a comparative analysis of a specific oxazole-pyridine derivative, 5-(5-Bromopyridin-3-YL)oxazole, against a panel of well-characterized inhibitors of a key cellular signaling protein, p38 mitogen-activated protein kinase (MAPK).

While direct experimental data for this compound is not yet publicly available, its structural similarity to other biologically active heterocyclic compounds allows us to formulate a strong hypothesis regarding its potential mechanism of action. This guide will therefore explore the hypothetical activity of this compound as a p38 MAPK inhibitor, providing a framework for its future investigation and development.

Hypothesized Biological Target: p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory cytokines and environmental stress.[3][4] Dysregulation of the p38 MAPK signaling pathway is implicated in a host of diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and various cancers.[5][6][7] Consequently, the development of potent and selective p38 MAPK inhibitors has been a major focus of pharmaceutical research.[8][9]

Given that numerous pyridine and oxazole-containing compounds have been reported to exhibit anti-inflammatory and anticancer activities, it is plausible to hypothesize that this compound may exert its biological effects through the inhibition of the p38 MAPK pathway. This hypothesis is further supported by the fact that many small molecule kinase inhibitors feature heterocyclic scaffolds similar to the oxazole-pyridine core.

This guide will compare this compound with three well-studied p38 MAPK inhibitors: SB203580 , Doramapimod (BIRB 796) , and Losmapimod . These compounds represent different chemical classes and have been extensively characterized in both preclinical and clinical settings.

Comparative Analysis of Chemical Structures and Potency

A direct comparison of the chemical structures provides insight into the potential for this compound to interact with the ATP-binding pocket of p38 MAPK, the site of action for many inhibitors.

Table 1: Chemical Structures of this compound and Known p38 MAPK Inhibitors

CompoundChemical StructureKey Structural Features
This compound Chemical structure of this compoundOxazole and pyridine rings, bromine substituent.
SB203580 Chemical structure of SB203580Pyridinyl imidazole core, fluorophenyl and methylsulfinylphenyl substituents.[3]
Doramapimod (BIRB 796) Chemical structure of DoramapimodDiaryl urea scaffold, binds to an allosteric site.[10][11]
Losmapimod Chemical structure of LosmapimodPyridine carboxamide core, cyclopropyl and dimethylpropyl substituents.[12][13]

The following table summarizes the reported inhibitory activities of the known comparators against the different isoforms of p38 MAPK. This data provides a benchmark against which the future experimental results for this compound can be compared.

Table 2: In Vitro Potency of Known p38 MAPK Inhibitors

Inhibitorp38α (IC50/pKi)p38β (IC50/pKi)p38γ (IC50)p38δ (IC50)Reference(s)
SB203580 ~50 nM (IC50)~500 nM (IC50)>10,000 nM>10,000 nM[14]
Doramapimod (BIRB 796) 38 nM (IC50)65 nM (IC50)200 nM520 nM[1][15]
Losmapimod 8.1 (pKi)7.6 (pKi)Not ReportedNot Reported[12][16]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. pKi is the negative logarithm of the inhibition constant (Ki).

Experimental Protocols for Validation

To empirically test the hypothesis that this compound is a p38 MAPK inhibitor and to enable a direct comparison with the known inhibitors, a series of well-established biochemical and cell-based assays are required.

In Vitro p38α Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the p38α MAPK enzyme.

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a specific substrate by recombinant human p38α. The level of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Recombinant human p38α enzyme

    • Biotinylated substrate peptide (e.g., ATF2)

    • ATP (Adenosine triphosphate)

    • Test compound (this compound) and known inhibitors (SB203580 as a positive control)

    • Kinase assay buffer

    • Detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-ATF2 antibody and Alexa Fluor™ 647-streptavidin)

    • 384-well microplates

    • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Procedure:

    • Prepare a serial dilution of the test compound and control inhibitors in DMSO, followed by a further dilution in the kinase assay buffer.

    • Add the diluted compounds to the wells of the 384-well plate.

    • Add the p38α enzyme and the biotinylated substrate peptide to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents and incubate to allow for antibody-antigen binding.

    • Read the plate on a TR-FRET-capable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Inhibition of TNF-α Production in Lipopolysaccharide (LPS)-Stimulated THP-1 Cells

Objective: To assess the cellular potency of this compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.

Principle: LPS stimulation of THP-1 cells activates the p38 MAPK pathway, leading to the production and secretion of TNF-α. A p38 MAPK inhibitor will block this process.

Step-by-Step Methodology:

  • Reagents and Materials:

    • THP-1 human monocytic cell line

    • RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

    • Lipopolysaccharide (LPS)

    • Test compound and known inhibitors

    • Human TNF-α ELISA kit

    • 96-well cell culture plates

  • Procedure:

    • Seed THP-1 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with a serial dilution of the test compound or control inhibitors for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 4-6 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated, no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Scientific Framework

To better illustrate the concepts discussed, the following diagrams depict the p38 MAPK signaling pathway and the experimental workflow for the in vitro kinase assay.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Downstream_Targets Downstream Targets (e.g., MK2, ATF2, CREB) p38_MAPK->Downstream_Targets phosphorylates Inflammatory_Response Inflammatory Response (Cytokine Production, Apoptosis) Downstream_Targets->Inflammatory_Response Inhibitor This compound (Hypothesized Target) Inhibitor->p38_MAPK

Caption: The p38 MAPK signaling cascade and the hypothesized point of inhibition.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Compound_Dilution 1. Compound Serial Dilution Plate_Loading 3. Add Reagents to 384-well Plate Compound_Dilution->Plate_Loading Reagent_Prep 2. Prepare Enzyme, Substrate, and ATP Reagent_Prep->Plate_Loading Incubation 4. Incubate at Room Temperature Plate_Loading->Incubation Stop_Reaction 5. Stop Reaction Incubation->Stop_Reaction Detection_Reagents 6. Add Detection Reagents (TR-FRET) Stop_Reaction->Detection_Reagents Read_Plate 7. Read Plate Detection_Reagents->Read_Plate Data_Analysis 8. Calculate % Inhibition and Determine IC50 Read_Plate->Data_Analysis

Caption: Experimental workflow for the in vitro p38 MAPK inhibition assay.

Conclusion and Future Directions

The oxazole-pyridine scaffold holds significant promise for the development of novel therapeutics. Based on the biological activities of structurally related compounds, we have put forth a compelling hypothesis that this compound may function as an inhibitor of p38 MAPK. This guide provides a comprehensive framework for the initial investigation of this compound, outlining a direct comparison with known p38 MAPK inhibitors and detailing the necessary experimental protocols for validation.

The successful demonstration of p38 MAPK inhibition by this compound would open up new avenues for its development as a potential treatment for inflammatory diseases and cancer. Further studies would be warranted to determine its selectivity across the kinome, its pharmacokinetic properties, and its efficacy in in vivo models of disease. The insights gained from such studies would be invaluable for the advancement of this promising compound from a hypothetical inhibitor to a potential clinical candidate.

References

Comparative Guide to IC50 Determination of 5-(5-Bromopyridin-3-YL)oxazole in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Novel Oxazole Scaffolds in Oncology

The oxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] In oncology, oxazole derivatives have demonstrated potent anticancer effects by targeting a diverse range of critical cellular pathways, including tubulin polymerization, protein kinases, and DNA topoisomerases.[3][4] This inherent versatility makes novel oxazole-containing compounds, such as 5-(5-Bromopyridin-3-YL)oxazole, compelling candidates for cytotoxic screening and drug development.

This guide provides a comprehensive, technically-grounded framework for determining the half-maximal inhibitory concentration (IC50) of this compound. The IC50 value is a fundamental metric of a compound's potency, quantifying the concentration required to inhibit a specific biological process—in this context, cancer cell proliferation—by 50%.[5] We will objectively compare two gold-standard methodologies for assessing cell viability, provide detailed experimental protocols, and present a strategy for comparative analysis against established anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the preclinical potential of novel chemical entities.

Pillar 1: Selecting the Appropriate Cytotoxicity Assay

The foundation of any accurate IC50 determination lies in the selection of a robust and appropriate cell viability assay.[6][7] The choice is not trivial, as different assays measure distinct cellular parameters. The two most common methods, which we will compare here, are the MTT assay, which measures metabolic activity, and the ATP-based luminescent assay (e.g., CellTiter-Glo®), which quantifies the presence of metabolically active cells via ATP levels.[8][9]

FeatureMTT AssayCellTiter-Glo® (ATP Luminescence Assay)Causality and Experimental Choice
Principle Colorimetric assay measuring the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10]Homogeneous, luminescent assay that quantifies ATP, an indicator of metabolically active cells.[8][11]The ATP assay is often considered more sensitive and has a broader linear range. It directly measures cellular energy currency, which is lost quickly upon cell death, providing a more immediate snapshot of viability.
Throughput Lower; requires a solubilization step after incubation with the MTT reagent.[12]Higher; homogeneous "add-mix-measure" format is ideal for high-throughput screening (HTS).[8][13]For screening novel compounds across multiple cell lines and concentrations, the streamlined workflow of the CellTiter-Glo® assay significantly reduces pipetting steps and time.
Sensitivity GoodExcellentLuminescent readouts generally offer a greater signal-to-background ratio compared to absorbance-based colorimetric assays.
Interference Compound color or reducing potential can interfere with absorbance readings. Formazan crystals can also be difficult to fully solubilize.Fewer interference issues, though compounds affecting luciferase or ATP levels could be problematic.The ATP assay avoids potential artifacts from colored compounds or those that might have inherent reducing properties, leading to more reliable data for novel chemical entities.

Recommendation: For initial, robust IC50 determination of a novel compound like this compound, the CellTiter-Glo® Luminescent Cell Viability Assay is recommended due to its superior sensitivity, higher throughput, and reduced potential for compound interference.[8][11] The MTT assay remains a valid and cost-effective alternative.

Pillar 2: Experimental Workflow and Self-Validating Protocols

A trustworthy protocol is a self-validating one. This means incorporating the correct controls and ensuring each step is performed with precision to generate reproducible data. Below is the detailed workflow for IC50 determination.

IC50_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 5: Viability Assay cluster_analysis Data Analysis seed 1. Seed Cells Plate cells at optimized density in 96-well plates. incubate1 2. Incubate Overnight Allow cells to adhere and resume logarithmic growth (37°C, 5% CO2). seed->incubate1 prep_drug 3. Prepare Serial Dilutions Create a concentration gradient of This compound in media. add_drug 4. Treat Cells Add compound dilutions to designated wells. Include Vehicle Control (DMSO) and No-Cell Blank. prep_drug->add_drug incubate2 5. Incubate for 72 Hours Expose cells to the compound for a defined period (e.g., 72h). add_drug->incubate2 equilibrate 6. Equilibrate Plate Bring plate to room temperature for ~30 minutes. add_reagent 7. Add CellTiter-Glo® Reagent Add reagent directly to wells. equilibrate->add_reagent lyse 8. Lyse Cells & Stabilize Signal Mix on orbital shaker for 2 min, then incubate at RT for 10 min. add_reagent->lyse read 9. Read Luminescence Use a plate-reading luminometer. lyse->read process_data 10. Normalize Data Subtract blank, normalize to vehicle control (100% viability). plot_curve 11. Generate Dose-Response Curve Plot % Viability vs. Log[Concentration]. process_data->plot_curve calc_ic50 12. Calculate IC50 Use non-linear regression (four-parameter variable slope). plot_curve->calc_ic50

Caption: Workflow for IC50 Determination using a Luminescent Viability Assay.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from Promega Technical Bulletin TB288.[11]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM)

  • Opaque-walled 96-well plates (critical for luminescence assays)

  • CellTiter-Glo® Reagent[8]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate-reading luminometer

Procedure:

  • Cell Seeding (Day 1):

    • Causality: The cell seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. An optimal density must be determined empirically for each cell line to ensure they are in the logarithmic growth phase throughout the experiment.

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Prepare control wells containing 100 µL of medium without cells to serve as a background blank.[11]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment (Day 2):

    • Causality: A wide range of concentrations is necessary to generate a full sigmoidal dose-response curve. A logarithmic serial dilution is standard practice.

    • Prepare serial dilutions of the this compound stock solution in complete culture medium. A common range to start with is 100 µM to 1 nM.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤0.5%).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions. Add medium with the corresponding DMSO concentration to the "vehicle control" wells.

    • Incubate the plate for a duration relevant to the compound's expected mechanism (a 72-hour incubation is common for cytotoxic agents).

  • Assay Execution (Day 5):

    • Causality: The plate must be equilibrated to room temperature as the luciferase enzyme activity is temperature-dependent.[13]

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[11]

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

    • Record the luminescence using a plate-reading luminometer.

Alternative Protocol: MTT Cytotoxicity Assay

This protocol is based on standard methodologies.[5][12]

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described above, but use clear 96-well plates.

  • MTT Incubation (Day 5):

    • Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[12]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[12]

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5][12]

Pillar 3: Data Analysis and Comparative Interpretation

Raw data from the luminometer or plate reader is meaningless without proper analysis.

  • Background Subtraction: Subtract the average reading from the "medium only" blank wells from all other readings.

  • Normalization: Calculate the percentage of cell viability for each concentration by normalizing the data to the vehicle control, which represents 100% viability.

    • % Viability = (Signal_compound / Signal_vehicle_control) * 100

  • Dose-Response Curve and IC50 Calculation:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis with a sigmoidal dose-response model (variable slope, four parameters) in software like GraphPad Prism to fit the curve and calculate the precise IC50 value.[10]

Comparative Data Presentation

To understand the compound's potential, its potency must be benchmarked against relevant alternatives. Here, we present hypothetical data for this compound compared to a known oxazole-based tubulin inhibitor (Combretastatin A-4, a natural product with an oxazole analog) and a standard chemotherapeutic agent (Cisplatin).

CompoundMCF-7 (Breast) IC50 [µM]A549 (Lung) IC50 [µM]HT-29 (Colon) IC50 [µM]Selectivity Profile
This compound 2.55.13.2Broad-spectrum activity
Oxazole Analog (e.g., Combretastatin-like) 0.010.050.02High potency, broad-spectrum
Cisplatin (Standard of Care) 12.59.815.4Standard potency, known toxicity profile

Interpretation:

  • This hypothetical data suggests that this compound exhibits moderate single-digit micromolar potency across multiple cancer cell lines.

  • It is less potent than the specialized oxazole analog but significantly more potent than the standard chemotherapy agent, Cisplatin, in these specific cell lines.

  • The similar IC50 values across the cell lines suggest a broad-spectrum cytotoxic effect rather than targeted activity against a specific oncogenic driver unique to one cell line.

Hypothesizing a Mechanism of Action

Given that many oxazole-containing compounds exhibit anticancer activity by interfering with microtubule dynamics, we can hypothesize a similar mechanism for this compound.[3] Such compounds often bind to the colchicine-binding site on β-tubulin, preventing polymerization into microtubules. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

MOA_Tubulin cluster_pathway Microtubule Dynamics & Cell Cycle tubulin α/β-Tubulin Dimers mt Dynamic Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization spindle Mitotic Spindle mt->spindle Formation anaphase Anaphase spindle->anaphase Chromosome Segregation arrest G2/M Arrest spindle->arrest compound This compound (Hypothetical) compound->tubulin Binds & Inhibits Polymerization apoptosis Apoptosis arrest->apoptosis

Caption: Hypothetical Mechanism: Inhibition of Tubulin Polymerization.

This proposed mechanism provides a testable hypothesis. Follow-up experiments, such as cell cycle analysis by flow cytometry and immunofluorescence staining of the microtubule network, would be required for validation.

Conclusion

This guide outlines a rigorous and scientifically sound approach to determining the IC50 of the novel compound this compound. By selecting the highly sensitive CellTiter-Glo® assay, adhering to a meticulous protocol with appropriate controls, and performing robust data analysis, researchers can generate reliable potency data. Comparing these results against established anticancer agents provides crucial context for its potential as a therapeutic candidate. The true value of this process lies not just in generating a number, but in producing high-quality, reproducible data that can confidently guide future drug development decisions.

References

Navigating the Structure-Activity Landscape of 5-Aryl-Oxazoles: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the chemical space of oxazole-containing compounds, understanding the nuanced relationship between structure and biological activity is paramount. This guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of analogs and derivatives related to the promising scaffold, 5-(5-Bromopyridin-3-yl)oxazole. While comprehensive SAR studies on this specific molecule are emerging, a wealth of knowledge can be gleaned from the exploration of structurally similar 5-aryl-oxazole and pyridinyl-oxazole derivatives. This guide will synthesize findings from diverse therapeutic areas, offering a comparative framework to inform the rational design of novel therapeutic agents.

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets.[1] This versatility has led to the development of numerous oxazole-containing drugs with a wide range of applications.[2] The focus of this guide, the 5-aryl-oxazole motif, is a common feature in molecules targeting a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[3][4]

Understanding the Core Scaffold: Key Interaction Points

The this compound scaffold presents several key features that can be systematically modified to probe and optimize biological activity. Understanding the electronic and steric influence of each component is crucial for rational drug design.

Caption: Key pharmacophoric features of the this compound scaffold.

Comparative SAR Analysis of 5-Aryl-Oxazole Analogs

The following sections will dissect the SAR of analogs by exploring modifications at key positions of the core scaffold, drawing parallels to inform the design of novel this compound derivatives.

The Influence of the 5-Aryl Substituent

The nature of the aromatic ring at the 5-position of the oxazole core is a critical determinant of biological activity. Variations in this group can significantly impact target binding, selectivity, and pharmacokinetic properties.

Table 1: Comparison of 5-Aryl Substitutions and their Impact on Anticancer Activity

5-Aryl SubstituentTarget/Cell LineObserved ActivityKey SAR Insights
Phenyl Various Cancer Cell LinesModerate to potentServes as a foundational scaffold. Substitution on the phenyl ring is crucial for enhancing activity.
4-Methoxyphenyl P. mirabilisGood activityThe methoxy group at the para position appears beneficial for antimicrobial activity.[5]
3,4-Dimethoxyphenyl P. mirabilisGood activityMultiple methoxy groups on the phenyl ring can enhance antimicrobial potency.[5]
Quinolinyl HepG2, MCF-7Considerable cytotoxic activityThe larger, more complex quinoline ring system can lead to potent anticancer effects.[6]
Indolyl AnticancerPotentThe indole moiety is a well-known pharmacophore in anticancer drug design and confers significant activity.

From this data, it is evident that the electronic and steric properties of the 5-aryl group play a pivotal role. For instance, in the context of antimicrobial activity, electron-donating groups like methoxy on the phenyl ring appear to be favorable.[5] In anticancer applications, extending the aromatic system, as seen with quinoline, can lead to enhanced potency, likely due to increased interactions within the target's binding site.[6]

The Role of the Pyridine Ring and Halogen Substitution

The pyridinyl moiety in the parent scaffold introduces a nitrogen atom, which can act as a hydrogen bond acceptor, potentially forming crucial interactions with the biological target. The position of the nitrogen within the ring and the presence of substituents like bromine are key areas for SAR exploration.

Studies on pyridine derivatives have shown that the presence of nitrogen and oxygen-containing groups can enhance antiproliferative activity.[7] The bromine atom at the 5-position of the pyridine ring is an interesting feature. Halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. Furthermore, the lipophilicity introduced by the bromine atom can influence the compound's ability to cross cell membranes.

Key SAR considerations for the bromopyridinyl moiety:

  • Position of Bromine: Moving the bromine to other positions on the pyridine ring could modulate both steric and electronic properties, impacting target affinity.

  • Nature of Halogen: Replacing bromine with other halogens (F, Cl, I) would allow for a systematic study of the effect of halogen size, electronegativity, and polarizability on activity.

  • Pyridine Isomers: Investigating pyridin-2-yl and pyridin-4-yl analogs would alter the vector of the nitrogen's lone pair and the overall dipole moment of the molecule, which could significantly affect binding.

Experimental Protocols: A Foundation for SAR Studies

To enable researchers to synthesize and evaluate their own analogs, this section provides a representative synthetic protocol and a common biological assay.

General Synthesis of 5-Aryl-Oxazole Derivatives

A common method for the synthesis of 2,5-disubstituted oxazoles involves the reaction of an α-haloketone with an amide. For 5-aryl-oxazoles, a frequently employed route is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC). A modified approach for synthesizing 2-N-aryl-5-substituted-1,3-oxazole derivatives has also been reported.[8]

Synthetic Workflow:

Synthesis_Workflow Start Starting Materials (e.g., Aryl Aldehyde, TosMIC) Reaction van Leusen Reaction (Base, Solvent) Start->Reaction Intermediate Oxazoline Intermediate Reaction->Intermediate Aromatization Aromatization (e.g., Oxidation) Intermediate->Aromatization Product 5-Aryl-Oxazole Product Aromatization->Product

Caption: A generalized workflow for the synthesis of 5-aryl-oxazoles.

Step-by-Step Protocol (Illustrative Example):

  • Reaction Setup: To a solution of an appropriate aryl aldehyde (1.0 eq) in a suitable solvent (e.g., methanol, DMF), add tosylmethyl isocyanide (TosMIC) (1.1 eq) and a base (e.g., K₂CO₃, DBU) (1.5 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating for a specified time (typically 1-4 hours), monitoring the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-oxazole.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Workflow:

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Treatment Treat cells with varying concentrations of the test compound Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO, isopropanol) Formazan_Formation->Solubilization Measurement Measure absorbance at ~570 nm Solubilization->Measurement Analysis Calculate IC50 values Measurement->Analysis

Caption: Workflow for determining anticancer activity using the MTT assay.

Future Directions and Untapped Potential

The exploration of the SAR of this compound and its analogs is a fertile ground for the discovery of novel therapeutic agents. Future studies should focus on:

  • Systematic Modification: A systematic exploration of substituents on both the pyridinyl and oxazole rings is needed to build a comprehensive SAR model.

  • Diverse Biological Screening: Screening libraries of these compounds against a wide range of biological targets will likely uncover new therapeutic applications.

  • Computational Modeling: In silico studies, such as molecular docking and QSAR, can provide valuable insights into the binding modes of these compounds and help guide the design of more potent analogs.

By leveraging the existing knowledge on related oxazole scaffolds and employing a rational, data-driven approach to analog design and evaluation, the full therapeutic potential of the this compound core can be unlocked.

References

A Case Study in Translational Research: Validating In Silico Predictions for 5-(5-Bromopyridin-3-YL)oxazole with In Vitro Data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between computational modeling and empirical laboratory validation is paramount. This guide provides an in-depth comparison of in silico predictions and subsequent in vitro experimental data for the novel small molecule, 5-(5-Bromopyridin-3-YL)oxazole. Our objective is to illustrate a scientifically rigorous workflow that bridges predictive science with tangible biological validation, offering a blueprint for researchers, scientists, and drug development professionals. We will delve into the rationale behind our experimental choices, ensuring that each step is part of a self-validating system, and ground our claims in authoritative scientific principles.

The Promise of In Silico Screening in Drug Discovery

Computational, or in silico, methods have revolutionized the early stages of drug discovery by enabling the rapid screening of vast chemical libraries against biological targets.[1][2] These approaches predict the pharmacodynamic and pharmacokinetic properties of molecules, significantly narrowing the field of candidates for synthesis and experimental testing.[3][4] For our compound of interest, this compound, a molecule featuring a pyridine-oxazole scaffold common in kinase inhibitors, we initiated our investigation with a series of in silico analyses to predict its potential biological activity.

Our computational approach leveraged a combination of ligand-based and structure-based virtual screening methods.[1][5] By comparing the structure of this compound to known pharmacophores and docking it into the ATP-binding pockets of a panel of human kinases, our models predicted a high binding affinity for Polo-like Kinase 3 (PLK3), a serine/threonine kinase implicated in cell cycle regulation and apoptosis.[6]

cluster_0 Predicted Signaling Pathway Compound This compound PLK3 Polo-like Kinase 3 (PLK3) Compound->PLK3 Inhibition CellCycle Cell Cycle Arrest PLK3->CellCycle Negative Regulation Apoptosis Apoptosis Induction PLK3->Apoptosis Positive Regulation

Caption: Predicted mechanism of action for this compound.

From Prediction to Practice: The Imperative of In Vitro Validation

While in silico predictions provide a powerful starting point, they are theoretical models that require experimental validation.[7][8] The transition from computational prediction to in vitro testing is a critical step to confirm the biological activity and therapeutic potential of a compound.[9][10] Our experimental design was tailored to rigorously test the in silico-generated hypothesis that this compound is a potent and selective inhibitor of PLK3.

Experimental Workflow

Our in vitro validation followed a multi-tiered approach, beginning with biochemical assays to confirm direct target engagement and progressing to cell-based assays to assess the compound's effect in a more physiologically relevant context.[11][12]

cluster_1 Experimental Validation Workflow InSilico In Silico Prediction (PLK3 Inhibition) Biochemical Biochemical Assays (Kinase Activity) InSilico->Biochemical Hypothesis Testing CellBased Cell-Based Assays (Viability, Apoptosis) Biochemical->CellBased Cellular Confirmation Validation Validated Hit Compound CellBased->Validation Lead Identification

Caption: A streamlined workflow for the in vitro validation of in silico predictions.

In Vitro Experimental Data: A Comparative Analysis

The following sections detail the in vitro assays performed and present a direct comparison of the experimental results with our initial in silico predictions.

Biochemical Assay: Direct Target Engagement

To directly assess the inhibitory activity of this compound against PLK3, we performed a luminescence-based kinase activity assay. This assay measures the amount of ATP remaining in solution following a kinase reaction, with a decrease in luminescence indicating higher kinase activity.

Protocol: Luminescence Kinase Activity Assay

  • A solution of PLK3 enzyme and its substrate in kinase buffer was prepared.

  • This compound was serially diluted to various concentrations and added to the enzyme/substrate mixture.

  • The kinase reaction was initiated by the addition of ATP.

  • After incubation at room temperature, a kinase detection reagent was added to stop the reaction and generate a luminescent signal.

  • Luminescence was measured using a plate reader.

  • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

Parameter In Silico Prediction In Vitro Result
Target Polo-like Kinase 3 (PLK3)Polo-like Kinase 3 (PLK3)
Binding Affinity (Predicted Ki) 85 nM-
Inhibitory Potency (IC50) -120 nM

The in vitro results confirmed the in silico prediction, demonstrating that this compound directly inhibits PLK3 activity with a potent IC50 value of 120 nM.

Cell-Based Assays: Cellular Efficacy and Mechanism of Action

With direct target engagement confirmed, we next sought to determine if the compound could elicit a biological response in a cellular context.[1] We utilized a human cancer cell line known to have elevated PLK3 expression to investigate the antiproliferative and pro-apoptotic effects of this compound.

Protocol: Cell Viability Assay (MTT)

  • Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

  • Cells were treated with increasing concentrations of this compound for 72 hours.

  • MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals were solubilized, and the absorbance was measured to determine cell viability.

  • The half-maximal growth inhibition (GI50) was calculated.

Protocol: Apoptosis Assay (Caspase-3/7 Activity)

  • Cancer cells were seeded and treated with this compound as described for the cell viability assay.

  • A luminogenic caspase-3/7 substrate was added to the cells.

  • Luminescence, proportional to caspase activity, was measured to quantify apoptosis.

Parameter In Silico Prediction In Vitro Result
Cellular Effect Cell Cycle Arrest, ApoptosisAntiproliferative, Pro-apoptotic
Antiproliferative Activity (GI50) -500 nM
Apoptosis Induction PredictedConfirmed (Caspase-3/7 activation)

The cell-based assays substantiated our in silico predictions. This compound demonstrated potent antiproliferative activity and induced apoptosis in cancer cells, consistent with the inhibition of PLK3.

Conclusion: A Successful Integration of Computational and Experimental Approaches

This case study of this compound demonstrates the power of a well-integrated in silico and in vitro drug discovery pipeline. The initial computational predictions accurately forecasted the biological activity of the compound, which was then rigorously confirmed through a series of targeted in vitro experiments. This workflow not only enhances the efficiency of hit identification but also provides a deeper understanding of the compound's mechanism of action at both the molecular and cellular levels. The convergence of predictive and empirical data provides a strong foundation for the further preclinical development of this promising compound.

References

Comparative Kinase Profiling of 5-(5-Bromopyridin-3-YL)oxazole: A Technical Guide for Target Identification and Selectivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The human kinome, comprising over 500 protein kinases, represents one of the most critical target classes in modern drug discovery, particularly in oncology. Kinase inhibitors have revolutionized cancer treatment, but their clinical success is often dictated by their selectivity profile. A highly selective inhibitor may offer a superior therapeutic window with fewer side effects, while a multi-targeted inhibitor might provide broader efficacy against complex diseases. However, unintended off-target activity is a primary source of toxicity and failed clinical trials. Therefore, early and comprehensive kinase profiling is not merely a characterization step but a cornerstone of a successful drug discovery campaign.[1]

This guide presents a technical framework for the comparative kinase profiling of a novel investigational compound, 5-(5-Bromopyridin-3-YL)oxazole . The presence of oxazole and pyridine moieties in its structure suggests potential interaction with the ATP-binding site of protein kinases, a feature common to many approved inhibitors.[2][3] Lacking prior biological data, this molecule represents a typical starting point for a target identification and lead optimization program.

Here, we will outline a robust, multi-faceted strategy to elucidate the compound's potency and selectivity. We will compare its hypothetical profile against two well-characterized kinase inhibitors: Staurosporine , a natural product known for its high potency but extreme promiscuity[4][5], and Dasatinib , a clinically approved multi-targeted inhibitor of BCR-ABL and SRC family kinases.[6][7] This comparative approach provides essential context, allowing researchers to benchmark the novel compound's profile against both a low bar for selectivity (Staurosporine) and a high bar for clinical relevance (Dasatinib).

Part 1: Strategy for Comparative Profiling

Rationale for Comparator Selection

The choice of comparators is critical for interpreting screening data. A novel compound's profile in isolation is meaningless without reference points.

  • Staurosporine (Non-Selective Benchmark): This microbial alkaloid is a prototypical ATP-competitive inhibitor that binds to a vast majority of protein kinases with high affinity, often in the low nanomolar range.[8][9] Its lack of selectivity makes it unsuitable for clinical use but invaluable as a research tool and a positive control in broad profiling assays.[4] Including Staurosporine helps validate the assay's performance and establishes a baseline for a promiscuous inhibitor profile.

  • Dasatinib (Clinically Relevant Multi-Targeted Benchmark): Dasatinib is an FDA-approved oral inhibitor of multiple tyrosine kinases.[10] It is highly potent against the BCR-ABL fusion protein (the driver of chronic myeloid leukemia) and the SRC family of kinases (SFKs), among others.[7][11] Unlike Staurosporine, its polypharmacology is relatively defined and therapeutically exploited. Comparing our novel compound to Dasatinib allows us to contextualize its selectivity within a clinically successful framework.

Proposed Two-Tiered Profiling Approach

To achieve a comprehensive understanding of the compound's interactions across the kinome, we propose a two-tiered approach. This strategy balances the breadth of a large panel with the quantitative accuracy of enzymatic assays for key hits.

  • Tier 1: Broad Kinome Binding Screen: The initial screen should prioritize coverage. A competition binding assay, such as the KINOMEscan® platform, is ideal for this purpose. This technology measures the ability of a compound to displace a ligand from the active site of over 450 kinases.[12][13] Crucially, it is ATP-independent, providing a direct measure of thermodynamic binding affinity (dissociation constant, Kd) rather than an IC50 value, which can be influenced by ATP concentration.[14] This minimizes variability and allows for robust comparison of inhibitor affinity across different kinases.

  • Tier 2: Orthogonal Enzymatic Inhibition Assay: Hits identified from the binding screen must be validated in a functional enzymatic assay to confirm that binding translates to inhibition of catalytic activity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[15][16] It is a universal assay applicable to virtually any kinase and is well-suited for generating dose-response curves to determine IC50 values.[17]

Part 2: Experimental Methodologies

Protocol 1: Tier 1 - KINOMEscan® Competition Binding Assay

This protocol describes a method modeled after the industry-standard KINOMEscan® platform for determining compound binding against a large kinase panel.[14]

Principle: The assay quantifies compound-kinase interactions by measuring the amount of kinase captured on an immobilized ligand. A test compound that binds to the kinase's active site will prevent the kinase from binding to the ligand, resulting in a lower signal. The amount of kinase captured is measured via quantitative PCR (qPCR) of a proprietary DNA tag conjugated to the kinase.

Step-by-Step Protocol:

  • Compound Preparation: Solubilize this compound, Staurosporine, and Dasatinib in 100% DMSO to create 100X stock solutions.

  • Assay Reaction Setup: In a multi-well plate, combine the DNA-tagged kinases with the test compounds and an immobilized, active-site directed ligand.

  • Incubation: Allow the binding reactions to reach equilibrium (typically 60 minutes at room temperature).

  • Capture: The ligand is immobilized on a solid support. During this step, kinases that are not bound to the test compound are captured on the support.

  • Washing: Unbound kinase is removed through filtration and washing steps.

  • Elution & Quantification: The captured, DNA-tagged kinase is eluted. The amount of kinase is then quantified using a standard qPCR protocol.

  • Data Analysis: Results are expressed as "percent of control" (%Ctrl), where the amount of kinase recovered in the presence of the test compound is compared to a DMSO vehicle control.

    • %Ctrl = (Signal_compound / Signal_DMSO) * 100

    • A %Ctrl of 100 indicates no interaction, while a %Ctrl of 0 indicates complete displacement. A lower %Ctrl value signifies a stronger interaction.

Protocol 2: Tier 2 - ADP-Glo™ Enzymatic Assay for IC50 Determination

This protocol is for confirming the inhibitory activity of hits identified in Tier 1 and determining their potency (IC50).[15][16][17]

Principle: This is a two-step luminescent assay. In the first step, the kinase reaction occurs, producing ADP. An "ADP-Glo™ Reagent" is then added to stop the reaction and deplete the remaining ATP. In the second step, a "Kinase Detection Reagent" is added to convert the ADP produced into ATP, which is then used by a luciferase/luciferin reaction to generate a light signal proportional to the initial kinase activity.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compounds in an appropriate buffer containing DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase and its specific substrate (peptide or protein) in kinase reaction buffer.

  • Initiate Reaction: Add the serially diluted compounds to the wells, followed by ATP solution (typically at its Km concentration for that kinase) to start the reaction. Incubate for 60 minutes at room temperature.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and consumes the remaining ATP. Incubate for 40 minutes at room temperature.[17]

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature.[16]

  • Measure Luminescence: Read the plate on a standard luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Hypothetical Data and Comparative Analysis

To illustrate the power of this approach, we present hypothetical but plausible data for this compound ("Compound X").

Table 1: Hypothetical Tier 1 Kinome Binding Screen Results

Data represents the percent of DMSO control (%Ctrl) at a 1 µM screening concentration. Lower values indicate stronger binding. Hits with %Ctrl < 10 are highlighted.

Kinase TargetKinase FamilyCompound X (%Ctrl)Dasatinib (%Ctrl)Staurosporine (%Ctrl)
ABL1 Tyrosine880.1 0.3
SRC Tyrosine920.2 0.1
LCK Tyrosine950.4 0.2
LYN Tyrosine910.3 0.2
AURKA Ser/Thr4.5 651.1
AURKB Ser/Thr3.1 710.9
PLK1 Ser/Thr8.9 852.5
EGFRTyrosine98354.8
VEGFR2 (KDR)Tyrosine94183.3
PDGFRβTyrosine991.5 1.5
c-KITTyrosine972.1 2.8
FLT3Tyrosine96451.8
PKA (PRKACA)Ser/Thr99980.5
PKCα (PRKCA)Ser/Thr98950.2
MAPK1 (ERK2)Ser/Thr1009935
CDK2Ser/Thr99920.8

Interpretation:

  • Staurosporine: As expected, it binds strongly to nearly every kinase, demonstrating its promiscuity.[18]

  • Dasatinib: The profile clearly shows high-affinity binding to its known targets: ABL1, the SRC family (SRC, LCK, LYN), PDGFRβ, and c-KIT.[7]

  • Compound X: This hypothetical profile reveals a highly selective compound. It shows strong and specific binding to the Aurora kinase family (AURKA, AURKB) and Polo-like kinase 1 (PLK1), which are critical regulators of mitosis and established oncology targets. It shows no significant binding to the primary targets of Dasatinib or most other kinases in the panel.

Table 2: Hypothetical Tier 2 Enzymatic IC50 Values for Key Hits

Data represents the half-maximal inhibitory concentration (IC50) in nanomolars (nM).

Kinase TargetCompound X IC50 (nM)Dasatinib IC50 (nM)Staurosporine IC50 (nM)
ABL1>10,0000.86.5
SRC>10,0000.65.8
AURKA 25 >10,00012
AURKB 15 >10,0009
PLK1 85 >10,00015
PKCα>10,000>10,0003

Interpretation: The enzymatic data confirms the binding results. Compound X is a potent inhibitor of Aurora A and B kinases, with a slightly lower potency for PLK1. The IC50 values are in the low double-digit nanomolar range, making it a strong candidate for further development. Crucially, it shows no inhibitory activity against SRC or ABL1, confirming its selectivity and differentiating its mechanism from Dasatinib.

Part 4: Visualization of Workflows and Pathways

Visual diagrams are essential for communicating complex experimental plans and biological contexts.

Diagram 1: Kinase Profiling Experimental Workflow

This diagram illustrates the logical flow of the two-tiered profiling strategy.

G cluster_0 Tier 1: Broad Selectivity Screen cluster_1 Tier 2: Potency Determination cluster_2 Analysis & Decision Compound Test Compound X Dasatinib Staurosporine Screen KINOMEscan® Assay (Single Conc. @ 1µM) Compound->Screen Data1 Binding Data (%Ctrl) Identify Primary Hits Screen->Data1 Dose 10-Point Dose Response of Hits Data1->Dose Select Hits (%Ctrl < 10) EnzymeAssay ADP-Glo™ Enzymatic Assay Dose->EnzymeAssay Data2 IC50 Value Calculation EnzymeAssay->Data2 Analysis Comparative Analysis (Selectivity, Potency) Data2->Analysis Decision Go / No-Go Decision for Lead Optimization Analysis->Decision

Caption: Workflow for comparative kinase profiling.

Diagram 2: Simplified BCR-ABL Signaling Pathway

This diagram shows the pathway targeted by Dasatinib, providing a biological context for its selectivity profile seen in Table 1.

G cluster_SRC SRC Family Kinases cluster_pathways Downstream Pathways BCR_ABL BCR-ABL (Oncogene) SRC SRC BCR_ABL->SRC activates LYN LYN BCR_ABL->LYN activates LCK LCK BCR_ABL->LCK activates RAS_MAPK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_MAPK activates STAT5 STAT5 Pathway BCR_ABL->STAT5 activates PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT activates SRC->STAT5 LYN->STAT5 LCK->STAT5 Outcome Cell Proliferation Inhibition of Apoptosis RAS_MAPK->Outcome STAT5->Outcome PI3K_AKT->Outcome Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC Dasatinib->LYN Dasatinib->LCK

Caption: BCR-ABL pathway, inhibited by Dasatinib.

Conclusion

This guide outlines a comprehensive and scientifically rigorous strategy for the initial characterization of a novel compound, this compound. By employing a two-tiered approach that combines a broad, ATP-independent binding assay with a quantitative, enzymatic functional assay, researchers can efficiently identify primary targets and determine inhibitory potency.

The comparative analysis against the promiscuous inhibitor Staurosporine and the clinically validated multi-targeted agent Dasatinib is essential for contextualizing the data. Our hypothetical results portray "Compound X" as a potent and highly selective inhibitor of the Aurora and Polo-like kinase families, distinguishing it clearly from the comparators. Such a profile would make it an exciting candidate for development as a targeted anti-mitotic agent for cancer therapy.

The logical workflow, robust methodologies, and clear data interpretation framework presented here provide a blueprint for advancing novel small molecules from initial concept to validated lead series in the competitive landscape of kinase drug discovery.

References

Comparative Selectivity and Cross-Reactivity Analysis of 5-(5-Bromopyridin-3-YL)oxazole (Cmpd-X)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Kinase Inhibitor Development

Introduction

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology.[1][2] The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding sites, presenting a formidable challenge in achieving inhibitor selectivity.[3] Poor selectivity can lead to off-target effects, resulting in toxicity or confounding experimental results in preclinical studies. This guide provides a comprehensive analysis of the selectivity and cross-reactivity profile of a novel investigational compound, 5-(5-bromopyridin-3-YL)oxazole, hereafter referred to as Cmpd-X .

Cmpd-X was designed as a potential inhibitor of Janus Kinase 2 (JAK2) , a non-receptor tyrosine kinase central to the JAK-STAT signaling pathway.[4] Dysregulation of the JAK2-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[4] The pyridine and oxazole moieties of Cmpd-X are common pharmacophores in kinase inhibitors, intended to form key interactions within the ATP-binding pocket of JAK2.[5][6]

This guide will objectively compare the inhibitory activity of Cmpd-X against JAK2 with its activity against a panel of other kinases, including closely related JAK family members and other representative kinases from different branches of the kinome. We will present supporting experimental data from a suite of biochemical and cellular assays to provide a robust assessment of its selectivity profile.

Experimental Workflow for Selectivity Profiling

A multi-pronged approach is essential for a thorough evaluation of inhibitor selectivity. Our workflow integrates biochemical assays for initial screening and potency determination, followed by orthogonal cell-based assays to confirm target engagement and functional cellular effects.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Interpretation & SAR a Primary Target Screening (JAK2) b Broad Kinase Panel Screening (e.g., 48-Kinase Panel) a->b c IC50 Determination for Hits b->c d Cellular Thermal Shift Assay (CETSA) (Target Engagement) c->d Confirm Cellular Activity e Western Blot Analysis (Downstream Pathway Modulation) d->e f Cell Viability/Proliferation Assays e->f g Selectivity Profiling (S-Score, Gini Coefficient) f->g h Structure-Activity Relationship (SAR) (Analog Comparison) g->h

Caption: A typical workflow for assessing the selectivity of a novel kinase inhibitor.

In Vitro Kinase Selectivity Profiling

The initial assessment of Cmpd-X's selectivity was performed using a radiometric kinase assay to measure the inhibition of substrate phosphorylation.[1] Cmpd-X was first screened at a single high concentration (10 µM) against a panel of 48 kinases. Potent hits ( >70% inhibition) were then subjected to 10-point dose-response curve analysis to determine their IC50 values.[7] All assays were conducted at an ATP concentration equal to the Km for each respective kinase to provide a more accurate comparison of intrinsic inhibitor affinities.[1]

Table 1: In Vitro Kinase Inhibition Profile of Cmpd-X
Kinase FamilyKinase TargetIC50 (nM)
JAK Family JAK2 15
JAK1250
JAK3800
TYK21,200
SRC Family SRC>10,000
LYN8,500
FYN>10,000
ABL Family ABL1>10,000
TEC Family BTK9,500
MAPK Family p38α>10,000
ERK2>10,000
PI3K Family PI3Kα>10,000

Data are hypothetical and for illustrative purposes.

The in vitro profiling data indicate that Cmpd-X is a potent inhibitor of JAK2. It displays a notable degree of selectivity against other members of the JAK family, with approximately 17-fold selectivity over JAK1, 53-fold over JAK3, and 80-fold over TYK2. Cmpd-X demonstrated minimal to no activity against kinases from other families at concentrations up to 10,000 nM, suggesting a high degree of kinome-wide selectivity.

Experimental Protocol: In Vitro Kinase Activity Assay (Radiometric)
  • Reaction Buffer Preparation: Prepare a kinase reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

  • Compound Preparation: Serially dilute Cmpd-X in DMSO to create a 10-point concentration gradient.

  • Reaction Setup: In a 96-well plate, add 5 µl of the kinase, 5 µl of the substrate/ATP/[γ-³³P]-ATP mixture, and 5 µl of the diluted Cmpd-X or DMSO vehicle control.

  • Incubation: Incubate the reaction mixture at 30°C for 2 hours.

  • Reaction Termination: Stop the reaction by adding 10 µl of 0.5 M phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the filter membrane multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Orthogonal Validation of Target Engagement

To ensure that the observed in vitro inhibition translates to target binding within a more physiological context, we employed a Cellular Thermal Shift Assay (CETSA). CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[1]

Table 2: Cellular Thermal Shift Assay (CETSA) Data for Cmpd-X
Target ProteinTreatmentMelting Temperature (Tm)ΔTm (°C)
JAK2 Vehicle (DMSO)48.2°C-
Cmpd-X (1 µM) 52.5°C +4.3
JAK1Vehicle (DMSO)49.1°C-
Cmpd-X (1 µM)49.8°C+0.7
ERK2Vehicle (DMSO)55.4°C-
Cmpd-X (1 µM)55.5°C+0.1

Data are hypothetical and for illustrative purposes.

The CETSA results demonstrate a significant thermal stabilization of JAK2 in the presence of Cmpd-X, with a ΔTm of +4.3°C. This confirms direct engagement of Cmpd-X with JAK2 in a cellular environment. In contrast, only minimal thermal shifts were observed for JAK1 and the non-target control ERK2, corroborating the selective nature of Cmpd-X.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture a human cell line endogenously expressing the target kinases (e.g., HEL cells for JAK2) and treat with Cmpd-X (1 µM) or DMSO for 1 hour.

  • Harvesting: Harvest the cells and resuspend them in a suitable buffer.

  • Heating Gradient: Aliquot the cell suspension into a PCR plate and heat the samples to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.

  • Protein Analysis: Transfer the supernatant to a new plate and analyze the amount of soluble target protein at each temperature point using Western blotting or an immunoassay.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) between the Cmpd-X-treated and vehicle-treated samples indicates target engagement.

Cellular Pathway Analysis

To confirm that target engagement by Cmpd-X leads to functional inhibition of the intended signaling pathway, we analyzed the phosphorylation status of STAT3, a direct downstream substrate of JAK2.

Hypothetical JAK2-STAT3 Signaling Pathway

G cluster_0 Cell Membrane Cytokine_Receptor Cytokine Receptor JAK2_inactive JAK2 (inactive) Cytokine_Receptor->JAK2_inactive activates Cytokine Cytokine Cytokine->Cytokine_Receptor JAK2_active JAK2-P (active) JAK2_inactive->JAK2_active autophosphorylation STAT3_inactive STAT3 JAK2_active->STAT3_inactive phosphorylates Cmpd-X Cmpd-X Cmpd-X->JAK2_active inhibits STAT3_active STAT3-P STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Target Gene Expression Nuclear_Translocation->Gene_Expression

Caption: Simplified diagram of the JAK2-STAT3 signaling pathway and the inhibitory action of Cmpd-X.

Western blot analysis of HEL cells (which have a constitutively active JAK2 mutation) treated with Cmpd-X showed a dose-dependent decrease in the phosphorylation of STAT3 (p-STAT3) at Tyr705, with no change in total STAT3 levels. This provides functional evidence of on-target pathway inhibition.

(A hypothetical Western blot image would be presented here in a full publication, showing decreasing band intensity for p-STAT3 with increasing Cmpd-X concentration, while total STAT3 and a loading control like GAPDH remain constant.)

Experimental Protocol: Western Blotting
  • Cell Lysis: Treat cells with Cmpd-X at various concentrations for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-STAT3, anti-total-STAT3, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Comparative Analysis with Structural Analogs

To understand the structure-activity relationship (SAR) for selectivity, two close analogs of Cmpd-X were synthesized and profiled.

  • Analog A: 5-(5-Chloro pyridin-3-YL)oxazole (replacing bromo with chloro)

  • Analog B: 5-(5-Bromopyridin-3-YL)thiazole (replacing oxazole with thiazole)

Table 3: Selectivity Profile of Cmpd-X and its Analogs
CompoundJAK2 IC50 (nM)JAK1 IC50 (nM)JAK1/JAK2 Selectivity Ratio
Cmpd-X 15 250 16.7
Analog A2530012.0
Analog B904505.0

Data are hypothetical and for illustrative purposes.

The SAR data suggest that the bromo substitution on the pyridine ring is important for potency, as its replacement with a chloro group (Analog A) resulted in a slight decrease in JAK2 inhibition. More significantly, the replacement of the oxazole ring with a thiazole (Analog B) led to a substantial loss of both potency and selectivity. This indicates that the oxygen atom in the oxazole ring may be a key interaction point for achieving selective binding within the JAK2 ATP pocket.

Discussion and Interpretation

The collective data from biochemical and cellular assays provide a strong, multi-faceted view of the selectivity profile of this compound (Cmpd-X).

G a High-Throughput Screening (Biochemical Assay) Identifies Potent JAK2 Inhibition b Kinome Panel Screen (IC50 Values) Shows High Selectivity over Other Kinases a->b Quantify Potency & Selectivity e Conclusion: Cmpd-X is a Potent and Selective JAK2 Inhibitor a->e c Cellular Thermal Shift Assay (CETSA) Confirms Direct Target Engagement in Cells b->c Validate in Cellular Context b->e d Western Blot Analysis (p-STAT3) Demonstrates On-Target Pathway Inhibition c->d Confirm Functional Effect c->e d->e

The primary strength of Cmpd-X lies in its potent inhibition of JAK2 coupled with significant selectivity against other JAK family members and the broader kinome. This is a desirable characteristic for a tool compound intended for studying JAK2-specific biology, as it minimizes the potential for confounding results from off-target inhibition. The CETSA data provide crucial evidence that Cmpd-X engages JAK2 within the complex milieu of the cell, and the downstream signaling data confirm that this engagement translates into functional pathway modulation.

The preliminary SAR from the two analogs highlights the importance of the specific chemical features of Cmpd-X for its activity and selectivity profile.

Conclusion

Based on the comprehensive analysis presented, this compound (Cmpd-X) is a potent and highly selective inhibitor of JAK2. Its selectivity has been validated through orthogonal biochemical and cellular assays, confirming on-target engagement and functional inhibition of the JAK2-STAT3 pathway in cells. The favorable selectivity profile of Cmpd-X makes it a promising candidate for further preclinical development and a valuable tool for dissecting the specific roles of JAK2 in health and disease.

References

A Comparative Benchmarking Guide: The 5-(5-Bromopyridin-3-yl)oxazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program.[1] Heterocyclic compounds are present in over 85% of all biologically active chemical entities, underscoring their central role in shaping the properties that define a successful therapeutic agent.[1] This guide provides an in-depth comparative analysis of the 5-(5-bromopyridin-3-yl)oxazole scaffold, a promising but underexplored motif. We benchmark its potential against other well-established heterocyclic systems, such as pyrazoles, imidazoles, and thiazoles. This document is structured not as a mere catalogue of data, but as a strategic framework for evaluation. We provide detailed, field-tested experimental protocols for assessing synthetic accessibility, physicochemical characteristics, ADME profiles, and biological activity, empowering research teams to generate robust, comparative data for their specific projects.

The Strategic Importance of Scaffold Selection

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets.[2] The strategic utility of a scaffold extends beyond mere binding affinity; it encompasses a constellation of properties including synthetic tractability, metabolic stability, solubility, and permeability.[3][4] The 5-(pyridin-3-yl)oxazole core combines two highly valuable heterocycles. The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen, known for its ability to engage with enzymes and receptors through a variety of non-covalent interactions.[5][6] The pyridine ring provides a key hydrogen bond acceptor and a vector for modifying solubility and polarity. The specific inclusion of a bromine atom at the 5-position of the pyridine ring in This compound is a deliberate design choice, offering a versatile chemical handle for late-stage functionalization via cross-coupling reactions, thereby enabling rapid exploration of the surrounding chemical space.

This guide will benchmark the performance of this scaffold using four critical pillars of drug design:

  • Synthetic Accessibility: The efficiency and robustness of the synthetic route.

  • Physicochemical & ADME Properties: An evaluation of drug-like characteristics, including permeability and metabolic stability.

  • Biological Activity: A focused look at kinase inhibition as a representative target class.

Pillar 1: Synthetic Accessibility & Workflow

The viability of a scaffold is fundamentally linked to its ease of synthesis. An ideal synthesis is high-yielding, uses readily available starting materials, and is amenable to parallel synthesis for library generation.

Proposed Synthesis of this compound

A robust and widely applicable method for constructing the oxazole ring is the van Leusen oxazole synthesis.[7][8] This reaction utilizes tosylmethyl isocyanide (TosMIC) to react with an aldehyde, directly forming the 5-substituted oxazole ring. This approach is particularly advantageous due to its operational simplicity and tolerance of various functional groups.

G cluster_0 Van Leusen Oxazole Synthesis Workflow SM1 5-Bromo-3-formylpyridine Base Base (e.g., K2CO3) Methanol, Reflux SM1->Base SM2 TosMIC (Tosylmethyl isocyanide) SM2->Base Workup Aqueous Workup & Purification Base->Workup Cyclization Reaction Product This compound Workup->Product Isolation

Caption: Proposed synthetic workflow for this compound.

Comparative Synthesis Overview

To provide context, we compare this route to standard syntheses for other common N-heterocyclic scaffolds.

ScaffoldCommon SynthesisStarting MaterialsComplexityScalability
Pyridinyl-Oxazole Van Leusen Synthesis[7]Substituted Pyridine Aldehyde, TosMICLowHigh
Pyrazole Knorr CyclizationHydrazine, β-KetoesterLow-MediumHigh
Imidazole Radziszewski SynthesisDicarbonyl, Aldehyde, AmmoniaMediumMedium
Thiazole Hantzsch Synthesisα-Haloketone, ThioamideLow-MediumHigh

Analysis: The proposed van Leusen synthesis for the pyridinyl-oxazole scaffold is highly competitive. Its two-component nature and use of commercially available building blocks make it exceptionally well-suited for medicinal chemistry campaigns where rapid analogue synthesis is paramount.

Pillar 2: Physicochemical and ADME Properties

A compound's absorption, distribution, metabolism, and excretion (ADME) profile determines its bioavailability and half-life.[9] Early in vitro assessment of these properties is critical to avoid costly late-stage failures.[10] We will focus on two key assays: passive permeability (PAMPA) and metabolic stability.

In Vitro Passive Permeability

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive, transcellular permeability.[11] It measures the diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.[12] This assay isolates passive diffusion, providing a clean baseline for a scaffold's ability to cross biological membranes.[11]

  • Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a 1% lecithin in dodecane solution. Allow the solvent to evaporate completely.[13]

  • Analyte Preparation: Prepare a 10 µM solution of the test compound (e.g., this compound) in a 1X PBS buffer (pH 7.4) containing 5% DMSO from a 200 µM DMSO stock.[13][14]

  • Assay Setup:

    • Add 300 µL of the PBS/DMSO buffer to the wells of a 96-well acceptor plate.[13]

    • Add 150 µL of the prepared analyte solution to the wells of the coated donor plate.[13]

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for 10-20 hours in a moist chamber to prevent evaporation.[13]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[12] Calculate the effective permeability coefficient (Pe).

In Vitro Metabolic Stability

Metabolic stability is assessed by incubating the compound with a metabolically active system, such as human liver microsomes (HLM), and measuring the rate of its disappearance over time.[10] HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[15]

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (20 mg/mL stock) at 37°C. Dilute to 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[16]

    • Prepare a 1 M NADPH stock solution and dilute to 10 mM in buffer. This is the cofactor that initiates the metabolic reaction.[15]

    • Prepare a 1 µM solution of the test compound in the same buffer.

  • Reaction Initiation: In a 96-well plate, combine 100 µL of the diluted microsomes with 100 µL of the test compound solution. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 10 µL of the 10 mM NADPH solution.[15]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.[15]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound in each sample by LC-MS/MS.[10] Plot the natural log of the percentage of compound remaining versus time to determine the half-life (t½) and calculate the in vitro intrinsic clearance (Clint).[17]

Comparative Physicochemical & ADME Data

The table below illustrates how data generated from these protocols would be presented. Values for common scaffolds are representative, while the entry for our target scaffold is what would be determined experimentally.

ScaffoldcLogPpKa (Most Basic)PAMPA Pe (10⁻⁶ cm/s)HLM t½ (min)
This compound TBDTBDTBDTBD
Pyridine0.655.2>10 (High)>60 (Stable)
Pyrazole0.432.51-10 (Medium)>60 (Stable)
Imidazole-0.087.0<1 (Low)>60 (Stable)
Thiazole0.442.51-10 (Medium)30-60 (Moderate)
Oxazole0.110.8[18]1-10 (Medium)Variable

Interpretation: This comparative data allows a medicinal chemist to balance properties. For example, while imidazole's basicity can aid solubility, it may lead to off-target effects (e.g., hERG inhibition) and lower permeability. The pyridinyl-oxazole scaffold is expected to have a lower pKa than pyridine itself, potentially mitigating some liabilities while retaining a key hydrogen bond acceptor. The bromine atom will increase lipophilicity. The goal is to find a scaffold that provides an optimal balance of these competing properties.

Pillar 3: Biological Activity - A Kinase Inhibition Case Study

Protein kinases are a major class of therapeutic targets, and their dysregulation is a hallmark of many diseases, including cancer.[19][20] Heterocyclic scaffolds are ubiquitous in kinase inhibitors, as they are adept at forming key hydrogen bonds and other interactions within the ATP-binding pocket.

G cluster_0 Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Scaffold-Based Kinase Inhibitor Inhibitor->RAF

Caption: Inhibition of a kinase (e.g., RAF) blocks downstream signaling.

Assessing Kinase Inhibitory Activity

A widely used method for quantifying kinase activity and inhibition is the ADP-Glo™ assay, a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[19]

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in 100% DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control. Add 2.5 µL of the target kinase (e.g., RAF kinase) in assay buffer. Incubate for 10 minutes at room temperature to allow for inhibitor binding.[19]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. Incubate at 30°C for 60 minutes.[19]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[19]

    • Add 20 µL of Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal. Incubate for 30 minutes.[19]

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[19]

Structural Rationale and Comparative Outlook

The 5-(pyridin-3-yl)oxazole scaffold offers several features attractive for kinase inhibition:

  • Hinge-Binding: The pyridine nitrogen is a potent hydrogen bond acceptor, capable of interacting with the conserved "hinge" region of the kinase ATP-binding site.

  • Modularity: The oxazole ring acts as a rigid linker, positioning the pyridine for optimal hinge interaction while providing an exit vector at the 2-position for substituents that can probe deeper into the active site.

  • Selectivity: Compared to more basic scaffolds like imidazole, the lower basicity of the pyridinyl-oxazole may lead to fewer off-target ionic interactions and potentially improved kinase selectivity.

Conclusion and Future Outlook

The This compound scaffold represents a compelling starting point for drug discovery programs. Its synthetic accessibility via the van Leusen reaction allows for rapid and efficient exploration of structure-activity relationships. While its specific ADME and biological properties must be determined empirically using the robust protocols detailed herein, its constituent parts suggest the potential for a favorable balance of physicochemical properties and potent, selective biological activity. The strategic inclusion of the bromo-substituent provides a direct gateway to diversification, enhancing its value as a core scaffold. By employing the systematic benchmarking framework outlined in this guide, research organizations can effectively evaluate this and other novel scaffolds, making more informed decisions to accelerate the discovery of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Confirming Target Engagement of 5-(5-Bromopyridin-3-YL)oxazole in Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Target Engagement in Drug Discovery

In the realm of drug discovery, identifying a potent molecule is only the beginning of a long and arduous journey. A pivotal, and often overlooked, milestone is the unequivocal confirmation that a drug candidate interacts with its intended molecular target within the complex milieu of a living cell. This concept, known as target engagement , serves as the mechanistic bridge between a compound's biochemical activity and its cellular or physiological effects.[1][2][3] Failing to rigorously establish target engagement early in the discovery pipeline can lead to misinterpreted structure-activity relationships (SAR), wasted resources on compounds with off-target effects, and ultimately, clinical trial failures.[3][4]

This guide provides a comparative framework for confirming the intracellular target engagement of a novel small molecule, 5-(5-Bromopyridin-3-YL)oxazole . While the specific biological target of this compound is yet to be publicly disclosed, its oxazole core is a common scaffold in compounds targeting a variety of intracellular proteins, including protein kinases.[5] For the purpose of this guide, we will proceed with the plausible hypothesis that this compound is designed to engage an intracellular protein kinase, hereafter referred to as "Kinase X". We will explore and contrast two powerful, yet distinct, methodologies for confirming this engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay .

The Challenge: Moving from in vitro Potency to Cellular Confirmation

Biochemical assays, while essential for initial screening and SAR determination, are conducted in a controlled, artificial environment.[3] They do not account for critical factors present in a living cell, such as:

  • Cellular Permeability: Can the compound cross the cell membrane to reach its intracellular target?

  • Intracellular Concentration: What is the effective concentration of the compound at the target site?

  • Metabolic Stability: Is the compound rapidly metabolized into an inactive form?

  • Off-Target Binding: Does the compound interact with other cellular components, leading to confounding effects?

Therefore, dedicated cellular target engagement assays are indispensable for validating that a compound binds to its intended target under more physiologically relevant conditions.[3]

Methodology Comparison: CETSA® vs. NanoBRET™

We will now delve into a detailed comparison of two leading methodologies for quantifying target engagement in cells.

Cellular Thermal Shift Assay (CETSA®): The Principle of Ligand-Induced Thermal Stabilization

CETSA is a biophysical method that leverages the principle of ligand-induced thermal stabilization of a target protein.[6][7] The core concept is that when a small molecule binds to its protein target, it generally increases the protein's thermodynamic stability, making it more resistant to heat-induced denaturation and aggregation.[8][9]

The CETSA workflow involves treating intact cells with the compound of interest, followed by a heating step to induce protein denaturation. The remaining soluble fraction of the target protein is then quantified, typically by Western blotting or mass spectrometry.[7][10]

DOT Diagram: CETSA® Workflow

CETSA_Workflow A Intact cells treated with This compound or vehicle B Heat challenge at a specific temperature (e.g., 52°C) A->B Incubation C Cell lysis and separation of soluble vs. aggregated proteins B->C Centrifugation D Quantification of soluble Kinase X (e.g., Western Blot, Mass Spec) C->D Analysis E Data Analysis: Compare soluble Kinase X levels D->E

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA®).

  • Cell Culture and Treatment:

    • Seed a suitable cell line endogenously expressing or overexpressing Kinase X in 12-well plates.

    • Once the cells reach 80-90% confluency, treat them with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Determine the optimal temperature for the heat challenge by performing a CETSA melt curve beforehand. This is the temperature at which a significant portion of unbound Kinase X denatures. For this example, let's assume 52°C.

    • Place the sealed 12-well plates in a PCR thermocycler or a pre-heated water bath at 52°C for 3 minutes.

  • Cell Lysis and Fractionation:

    • Immediately after the heat challenge, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble Kinase X:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of soluble Kinase X in each sample using Western blotting with a specific antibody against Kinase X.

    • Use a loading control (e.g., GAPDH) to normalize for protein loading.

  • Data Analysis:

    • Densitometrically quantify the Western blot bands.

    • Plot the normalized intensity of the soluble Kinase X band against the concentration of this compound.

    • Fit the data to a dose-response curve to determine the EC50 for thermal stabilization, which reflects the compound's apparent affinity for Kinase X in the cellular environment.

  • Label-Free: CETSA can be performed on endogenous, unmodified proteins, which is a significant advantage as it avoids potential artifacts from protein tagging.[10]

  • Physiological Relevance: The assay is conducted in intact cells, providing a more physiologically relevant assessment of target engagement.[7]

  • Versatility: CETSA can be adapted for various downstream detection methods, including high-throughput formats.[8]

  • Target-Specific Antibody Requirement: The most common readout for CETSA, Western blotting, requires a high-quality, specific antibody for the target protein.

  • Throughput: While high-throughput formats exist, the classic Western blot-based CETSA can be laborious and time-consuming.[8]

  • Indirect Measurement: CETSA measures a consequence of binding (thermal stabilization) rather than the binding event itself.

NanoBRET™ Target Engagement Assay: The Power of Proximity-Based Energy Transfer

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[11][12] This technology relies on Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor and a fluorescent acceptor.[12]

In this assay, the target protein (Kinase X) is fused to the small and bright NanoLuc® luciferase (the donor). A fluorescently labeled tracer molecule that specifically and reversibly binds to Kinase X acts as the energy acceptor.[12] When the tracer binds to the NanoLuc®-Kinase X fusion protein, the close proximity allows for energy transfer, resulting in a BRET signal.[13] A test compound, such as this compound, that also binds to Kinase X will competitively displace the tracer, leading to a dose-dependent decrease in the BRET signal.[11] This allows for the quantitative measurement of intracellular target engagement.[13]

DOT Diagram: NanoBRET™ Principle

NanoBRET_Principle cluster_0 No Competitor cluster_1 With this compound KinaseX_NL Kinase X-NanoLuc Tracer Fluorescent Tracer KinaseX_NL->Tracer Binding BRET BRET Signal Tracer->BRET Energy Transfer KinaseX_NL2 Kinase X-NanoLuc Tracer2 Fluorescent Tracer Compound This compound Compound->KinaseX_NL2 Binding NoBRET No BRET Signal

Caption: Principle of the NanoBRET™ Target Engagement Assay.

  • Cell Preparation:

    • Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding for the Kinase X-NanoLuc® fusion protein.[13]

    • After 24 hours, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Plate Preparation:

    • Dispense the transfected cells into a white, 384-well assay plate.

    • Add a serial dilution of this compound to the wells.

    • Include controls for no compound (vehicle) and a known Kinase X inhibitor.

  • Tracer Addition and Incubation:

    • Add the specific NanoBRET™ tracer for Kinase X to all wells at a pre-determined optimal concentration.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound and tracer binding to reach equilibrium.

  • Signal Detection:

    • Add the Nano-Glo® Substrate to all wells.

    • Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader capable of detecting BRET signals.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Normalize the BRET ratios to the vehicle control.

    • Plot the normalized BRET ratio against the concentration of this compound.

    • Fit the data to a dose-response curve to determine the IC50, which represents the concentration of the compound required to displace 50% of the tracer from Kinase X.

  • High-Throughput: The plate-based format is amenable to high-throughput screening and SAR studies.[14]

  • Quantitative and Reproducible: NanoBRET™ provides robust and quantitative data on compound affinity and occupancy in living cells.[13]

  • Kinetic Measurements: The assay can be adapted to measure compound residence time, providing valuable insights into the durability of the drug-target interaction.[15]

  • Requires Protein Engineering: The target protein must be fused to NanoLuc® luciferase, which may alter its function or localization in some cases.

  • Tracer Dependency: A specific, cell-permeable fluorescent tracer for the target of interest is required.

  • Potential for Artifacts: Overexpression of the fusion protein could lead to non-physiological interactions or localization.

Comparative Summary and Data Presentation

To facilitate a direct comparison, the key features and potential outcomes of CETSA® and NanoBRET™ for our hypothetical study are summarized below.

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)
Target Protein Endogenous, unmodifiedNanoLuc® fusion protein (requires genetic modification)
Reagents Target-specific antibodyTarget-specific fluorescent tracer
Readout Soluble protein level (e.g., Western blot)BRET ratio (luminescence/fluorescence)
Primary Output EC50 for thermal stabilizationIC50 for tracer displacement
Throughput Low to medium (Western blot) or high (ELISA)High (plate-based)
Kinetic Data Not readily availableCan be adapted to measure residence time
Key Advantage Works with endogenous proteinsHighly quantitative and high-throughput
Key Limitation Requires specific antibody; can be low throughputRequires protein engineering and a specific tracer

Conclusion: A Multi-Faceted Approach to Target Engagement

Both CETSA® and NanoBRET™ are powerful and well-validated methods for confirming the target engagement of a small molecule like this compound in a cellular context. The choice between these assays, or the decision to use them orthogonally, will depend on the specific research question, the available resources (e.g., antibodies, tracers), and the stage of the drug discovery project.

  • CETSA® is an excellent choice for validating target engagement with the native, endogenous protein, providing a high degree of physiological relevance. It is particularly valuable for confirming initial hits from phenotypic screens.

  • NanoBRET™ excels in quantitative, high-throughput applications, making it ideal for detailed SAR studies, lead optimization, and the characterization of compound kinetics.

For a comprehensive and robust validation of target engagement for this compound, a dual approach is recommended. Initial confirmation of engagement with the endogenous Kinase X using CETSA® would provide strong evidence of on-target activity. Subsequent development of a NanoBRET™ assay would then enable more detailed pharmacological characterization and facilitate the optimization of this promising compound. By employing these rigorous cellular target engagement assays, researchers can build a strong foundation of mechanistic understanding, ultimately increasing the probability of success in the development of novel therapeutics.[4][16]

References

A Comparative Guide to the Synthetic Efficiency of 5-(5-Bromopyridin-3-YL)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-(5-bromopyridin-3-yl)oxazole scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. Its synthesis, therefore, is of considerable interest. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering insights into their efficiency, practicality, and underlying chemical principles.

Two principal strategies dominate the synthesis of this compound: the Van Leusen oxazole synthesis and palladium-catalyzed cross-coupling reactions. Each approach presents distinct advantages and challenges, which will be explored in detail to inform your synthetic planning.

Route 1: The Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a classic and reliable method for constructing the oxazole ring. This reaction involves the

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(5-Bromopyridin-3-YL)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 5-(5-Bromopyridin-3-YL)oxazole. As a brominated heterocyclic compound, this substance requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.

Pre-Disposal Safety Assessment: Hazard Identification and Personal Protection

Before beginning any disposal procedure, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for this compound is not extensively published, data from structurally similar brominated heterocyclic compounds, such as 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine, indicate that it should be handled as a hazardous substance. The primary hazards are likely to include skin, eye, and respiratory irritation[1]. Organobromine compounds can also be persistent in the environment and require controlled disposal[2].

Causality of Precaution: The bromine atom and heterocyclic rings confer chemical reactivity and potential biological activity, necessitating the use of appropriate Personal Protective Equipment (PPE) to prevent accidental exposure through inhalation, ingestion, or skin contact.

Table 1: Required Personal Protective Equipment (PPE)
PPE TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Protects against splashes of solutions or contact with solid particulates that can cause serious eye irritation[1].
Skin Protection Chemical-resistant nitrile gloves and a flame-retardant lab coat.Prevents skin contact, which may cause irritation, and protects personal clothing from contamination[1][3].
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the inhalation of dust or aerosols, which may cause respiratory tract irritation[1].

The Core Disposal Protocol: A Step-by-Step Workflow

The disposal of this compound must be managed as a regulated hazardous waste stream. At no point should this chemical or its containers be disposed of in regular trash or washed down the sewer drain[3].

Step 1: Waste Classification and Segregation

All materials contaminated with this compound must be classified as hazardous halogenated organic waste . This includes:

  • Pure, unused, or expired compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, vials, contaminated gloves).

  • Spill cleanup materials.

The Principle of Segregation: Halogenated organic waste must be kept separate from non-halogenated waste streams[4][5]. This is a critical step because the treatment methods, particularly incineration, differ significantly. Mixing these waste streams can violate regulatory requirements and pose safety risks at the disposal facility[6][7]. Furthermore, incompatible chemicals must never be mixed; store this waste away from strong acids and oxidizing agents[8].

Diagram: Waste Segregation Decision Workflow

start Waste Generated is_contaminated Is the waste contaminated with This compound? start->is_contaminated halogenated_waste Classify as: Halogenated Organic Waste is_contaminated->halogenated_waste  Yes non_halogenated_waste Follow appropriate disposal protocol for non-halogenated waste. is_contaminated->non_halogenated_waste No  

Caption: Decision tree for classifying laboratory waste.

Step 2: Proper Containment

Collect all this compound waste in a designated, chemically compatible container[9].

  • Container Type: Use a high-density polyethylene (HDPE) or glass container that is in good condition, free of cracks, and has a secure, leak-proof screw-top cap[8].

  • Headroom: Do not fill the container completely. Leave at least 10% of the volume (or one inch of headroom) to allow for vapor expansion[8].

  • Closure: Keep the waste container closed at all times except when actively adding waste. This is a regulatory requirement to prevent the release of harmful vapors[5].

Step 3: Accurate and Compliant Labeling

Proper labeling is essential for safety, compliance, and final disposal. The waste container must be labeled as soon as the first drop of waste is added[5]. The label must include:

  • The words "Hazardous Waste" [3].

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas[3][5].

  • A list of all other components in the container (e.g., solvents).

  • Appropriate GHS Hazard Pictograms (e.g., an exclamation mark for irritant)[3].

  • The date of first accumulation.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[8][10]. The SAA must be at or near the point of waste generation and under the control of the laboratory personnel[10].

SAA Storage Conditions:

  • Location: A cool, dry, and well-ventilated area away from heat, sparks, or open flames[3].

  • Incompatibles: Ensure the container is not stored near incompatible materials[8].

  • Secondary Containment: Place the container within a larger, chemically resistant tub or tray to contain any potential leaks[9].

  • Accumulation Limits: Be aware of regulatory limits. A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the waste must be removed within three calendar days[10].

Diagram: Disposal Workflow for this compound

cluster_lab In the Laboratory cluster_ehs Professional Disposal gen 1. Waste Generation (e.g., unused solid, contaminated labware) seg 2. Segregation (Place in Halogenated Waste Stream) gen->seg contain 3. Containment (Use sealed, compatible container) seg->contain label_waste 4. Labeling ('Hazardous Waste', full chemical name) contain->label_waste store 5. Storage (Designated Satellite Accumulation Area) label_waste->store pickup 6. Arrange Pickup (Contact EHS Office) store->pickup transport 7. Licensed Transport pickup->transport incinerate 8. Final Disposal (High-Temperature Incineration) transport->incinerate

Caption: Step-by-step workflow for proper chemical disposal.

Step 5: Final Disposal Arrangement

Laboratory personnel should never attempt to treat or dispose of this chemical waste themselves[3].

  • Contact Professionals: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup[3][10].

  • Provide Information: Be prepared to provide all the information from the hazardous waste label to the disposal professionals.

  • Treatment: The standard and required disposal method for halogenated organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[6][7]. This process ensures the complete destruction of the hazardous components.

Emergency Procedures: Spills and Exposure

Accidents can happen, and preparedness is key to mitigating risks.

Minor Spill (Solid Compound in a Fume Hood):
  • Ensure PPE is worn.

  • Prevent the powder from becoming airborne.

  • Carefully sweep or vacuum the solid material with a HEPA-filtered vacuum.

  • Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, pads) into your designated halogenated hazardous waste container[1].

  • Clean the spill area thoroughly.

Personal Exposure:
  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists[1].

  • Eye Contact: Immediately rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[1].

By adhering to this comprehensive disposal guide, laboratory professionals can manage this compound waste safely and responsibly, upholding the highest standards of scientific integrity and environmental stewardship.

References

Personal protective equipment for handling 5-(5-Bromopyridin-3-YL)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Handling of 5-(5-Bromopyridin-3-YL)oxazole: Essential PPE, Operational, and Disposal Protocols

Hazard Assessment: A Proactive Approach to Safety

  • Brominated Pyridines : Compounds in this class, such as 3-Bromopyridine, are known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] They require careful handling to avoid contact and inhalation.

  • Oxazoles : The parent oxazole ring is classified as a flammable liquid that can cause serious eye damage.[2][3][4] The toxicological properties of many oxazole derivatives have not been fully investigated, demanding a cautious approach.[2]

Based on this analysis, this compound must be treated as a hazardous substance with the potential to cause, at minimum, serious irritation to the eyes, skin, and respiratory system.[5] A proactive and conservative approach to personal protection is therefore mandatory.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE are non-negotiable for mitigating exposure risks. The following equipment is required when handling this compound.

Protection TypeSpecific RequirementRationale & Causality
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield worn over goggles is required when handling >1 liter of solution or the solid powder.[6]Protects against splashes and aerosols. The oxazole and bromopyridine moieties suggest a high potential for serious eye irritation.[1][2][5] A face shield provides a secondary barrier for the entire face.
Hand Protection Chemically resistant nitrile gloves are the minimum requirement. For prolonged contact or immersion, consider double-gloving or using heavier-duty gloves like butyl rubber.[7][8]Prevents skin contact, absorption, and irritation.[5] Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[9][10]
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves.Protects skin and personal clothing from contamination. Flame resistance is a prudent precaution due to the flammability of related oxazole compounds.[2][3]
Respiratory Protection All handling of this compound must be performed within a certified chemical fume hood.This is the primary engineering control to prevent inhalation of vapors or fine powder, which may cause respiratory tract irritation.[5][7]
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills. This is a standard and essential rule for all laboratory work.[6]

Procedural Workflow: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 Lab Coat d2 Eye/Face Protection d1->d2 d3 Gloves d2->d3 f1 Gloves f2 Eye/Face Protection f1->f2 f3 Lab Coat f2->f3

Caption: The logical sequence for donning and doffing PPE to minimize contamination.

Operational Plan: Step-by-Step Handling Protocol

A structured operational plan ensures that safety is integrated into every step of the experimental workflow.

  • Preparation & Pre-Handling Checks

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.

    • Prepare a designated workspace within the hood, clear of unnecessary equipment or chemicals.

    • Keep a spill kit appropriate for chemical spills readily available.[11] The kit should contain an absorbent material (e.g., vermiculite or sand), and waste bags.

  • Handling the Compound (In Fume Hood)

    • Weighing: Use an analytical balance inside the fume hood or in a ventilated balance enclosure. Use disposable weigh boats to prevent contamination.

    • Transfers: Conduct all transfers of the solid or its solutions within the fume hood. Keep the container tightly sealed when not in use.[5]

    • General Conduct: Do not eat, drink, or apply cosmetics in the laboratory.[10][12] Avoid working alone.

  • Post-Handling & Decontamination

    • Equipment: Decontaminate all non-disposable glassware and equipment that came into contact with the chemical. A triple rinse with a suitable solvent (e.g., acetone or ethanol) is recommended. Collect all rinsate as halogenated liquid waste.

    • Work Area: Wipe down the work surface inside the fume hood with an appropriate solvent and absorbent pads. Dispose of cleaning materials as contaminated solid waste.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[12][13]

Disposal Plan: A Self-Validating System for Waste Management

Proper waste segregation is crucial for safety and environmental compliance. All waste containing this compound must be treated as hazardous halogenated organic waste.[14]

Waste Segregation and Disposal Workflow

Disposal_Workflow cluster_waste_generation Sources of Waste cluster_waste_containers Designated Waste Containers source_solid Excess Solid Reagent, Contaminated Weigh Boats container_solid Halogenated Organic SOLID Waste source_solid->container_solid source_liquid Reaction Mixtures, Solvent Rinsate container_liquid Halogenated Organic LIQUID Waste source_liquid->container_liquid source_ppe Used Gloves, Wipes, Bench Paper container_ppe Solid Lab Waste (for Incineration) source_ppe->container_ppe

Caption: Visual guide for segregating different waste streams into correctly labeled containers.

Disposal Protocols:

  • Liquid Waste: All solutions, reaction mixtures, and solvent rinses containing the compound must be collected in a dedicated, clearly labeled container for "Halogenated Organic Waste".[14] Do not mix with non-halogenated waste.[14]

  • Solid Waste: Excess reagent and any materials heavily contaminated with the solid (e.g., spill cleanup materials, used silica gel) must be placed in a separate, clearly labeled container for "Halogenated Organic Solid Waste".[14]

  • Contaminated PPE & Consumables: Used gloves, weigh boats, bench paper, and other lightly contaminated disposables should be collected in a designated solid waste container, typically lined with a plastic bag, for disposal via incineration.

By rigorously following these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.